1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-13-16-12-19(11-14-7-3-1-4-8-14)18-17(16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZZWUGWIJEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209310 | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-35-8 | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. It also explores its potential biological activity as an inhibitor of key signaling pathways relevant to drug development.
Core Chemical Properties
This compound is a pyrazole derivative with the molecular formula C₁₇H₁₄N₂O.[1][2] Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a five-membered ring, and they are of significant interest in medicinal chemistry due to their diverse biological activities.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 588687-35-8 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |
| Molecular Weight | 262.31 g/mol | [1][2] |
| Melting Point | Not explicitly reported. The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 142-147 °C. | N/A |
| Appearance | Expected to be a solid at room temperature, likely a pale yellow or white powder. | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF.[3] The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported aqueous solubility of 10.3 µg/mL at pH 7.4.[4] | N/A |
Synthesis and Purification
The primary synthetic route to this compound and its analogs is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes.[3][5][6]
Step 1: Formation of the Hydrazone Precursor
-
To a solution of acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylhydrazine (1.0-1.2 eq).
-
A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for 1-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting hydrazone precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
The dried hydrazone from Step 1 (1.0 eq) is then added portion-wise to the Vilsmeier reagent, and the reaction mixture is stirred at an elevated temperature (typically 60-80 °C) for several hours (4-17 hours), with progress monitored by TLC.[5][9]
-
After completion, the reaction mixture is carefully poured onto crushed ice, which hydrolyzes the intermediate iminium salt.
-
The solution is then neutralized with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until a precipitate forms.[5]
-
The crude product is collected by filtration, washed thoroughly with water, and dried.
Experimental Protocol: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[5]
-
Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed for higher purity.[6]
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques. The following are expected spectral data based on closely related analogs.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.0-10.0 ppm.[5] - Pyrazole ring proton: A singlet around δ 8.0-8.5 ppm.[5] - Aromatic protons (phenyl and benzyl rings): A multiplet in the range of δ 7.0-8.0 ppm.[5] - Benzyl methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.[10] |
| ¹³C NMR | - Aldehyde carbonyl carbon: A signal in the downfield region, typically around δ 185-195 ppm. - Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm. - Aromatic carbons (phenyl and benzyl rings): Multiple signals in the range of δ 120-140 ppm. - Benzyl methylene carbon: A signal around δ 50-60 ppm.[10] |
| FT-IR (KBr) | - Aldehyde C=O stretch: A strong absorption band around 1660-1700 cm⁻¹.[9] - Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aldehyde): A characteristic weak band around 2700-2800 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak [M]⁺: Expected at m/z = 262, corresponding to the molecular weight of C₁₇H₁₄N₂O. |
Experimental Protocol: Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure (typically 8-10 tons) to form a thin, transparent pellet.[13][14]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
Biological Activity and Signaling Pathways
Pyrazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[16] A significant body of research has highlighted their role as inhibitors of key signaling kinases, such as p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway, both of which are critical in inflammatory responses.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central regulator of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK, often by binding to a distinct allosteric site on the kinase, which stabilizes an inactive conformation and prevents ATP binding.[17]
Below is a diagram illustrating the general mechanism of p38 MAPK inhibition by a pyrazole-based inhibitor.
Caption: p38 MAPK signaling and inhibition by a pyrazole compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is another crucial mediator of inflammation, immune responses, and cell survival.[18] It is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[18][19] This action prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
The potential for this compound and related structures to modulate these pathways makes them attractive candidates for further investigation in the development of novel anti-inflammatory and anticancer therapeutics.
Caption: NF-κB signaling and inhibition by a pyrazole compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijacskros.com [ijacskros.com]
- 10. rsc.org [rsc.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this guide details the chemical identity, synthesis, and spectral characterization of the title compound. Furthermore, it explores the reported biological activities of structurally related pyrazole-4-carbaldehydes, offering insights into its potential therapeutic applications. The information is presented with a focus on structured data, detailed experimental protocols, and visual workflows to support research and development efforts.
Chemical Identification
A clear identification of this compound is fundamental for any research endeavor. The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 588687-35-8[1] |
| Molecular Formula | C17H14N2O[1] |
| Molecular Weight | 262.31 g/mol [1] |
| Synonyms | Not available |
Synthesis of Pyrazole-4-carbaldehydes
The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[2][4]
General Experimental Protocol for Vilsmeier-Haack Cyclization
The following is a generalized experimental protocol for the synthesis of pyrazole-4-carbaldehydes based on procedures reported for analogous compounds.[2][3][4]
-
Preparation of the Hydrazone Precursor:
-
To a solution of a substituted acetophenone (0.01 mol) in ethanol or methanol (30-60 mL), add the corresponding hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 0.028 mol) and a catalytic amount of concentrated acetic acid (1 mL or a few drops).[2][3]
-
Upon cooling, the hydrazone precipitate is filtered, washed with ethanol, and dried under vacuum.[3]
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl3, 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL).[2][4]
-
The previously synthesized hydrazone (0.004-0.005 mol) is then added in small portions to the Vilsmeier reagent.[2][4]
-
The reaction mixture is stirred at a temperature ranging from room temperature to 65°C for a duration of 4 to 10 hours.[2][4]
-
After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate (NaHCO3).[4]
-
The resulting solid product, the pyrazole-4-carbaldehyde, is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like DMF or ethanol.[4]
-
Synthesis Workflow
Caption: General synthesis workflow for pyrazole-4-carbaldehydes.
Spectroscopic Data for Characterization
The structural confirmation of synthesized pyrazole-4-carbaldehydes is typically performed using various spectroscopic techniques. Based on data for analogous compounds, the following spectral characteristics are expected.[2]
| Spectroscopic Data | Expected Characteristics |
| IR (cm⁻¹) | ~2987 (Ar C-H), ~2790 (Aldehyde C-H), ~1756 (C=O), ~1640 (Pyrazole C=N), ~1605 (Ar C=C), ~1340 (C-N)[2] |
| ¹H NMR (δ ppm) | ~9.4 (s, 1H, -CHO), ~8.2 (s, 1H, pyrazole C-H), ~7.2-7.8 (m, aromatic protons)[2] |
Biological Activities of Related Pyrazole-4-carbaldehydes
Antioxidant and Anti-inflammatory Activities
Several studies have reported significant antioxidant and anti-inflammatory properties for 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.[2] The antioxidant potential was evaluated using methods such as DPPH, nitric oxide, and hydroxyl radical scavenging assays.[2] Certain substituted compounds showed potent antioxidant activity, in some cases comparable to standard references.[2]
In terms of anti-inflammatory action, these compounds were tested in vivo, with some derivatives demonstrating significant activity comparable to the standard drug diclofenac sodium.[2] The presence of electron-donating groups at the para position of the phenyl ring was noted to enhance both antioxidant and anti-inflammatory activities.[2]
Antimicrobial Activity
Derivatives of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde have been synthesized and screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Compounds containing chloro and bromo substituents on the phenoxy moiety showed enhanced biological activity against the tested microorganisms.[4]
Analgesic and Anxiolytic Activities
A series of aldimine derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde were synthesized and evaluated for their in vivo analgesic and anxiolytic activities in mice.[3] Specific derivatives showed very good anxiolytic and analgesic effects in the conducted tests.[3]
Structure-Activity Relationship (SAR) Insights
Caption: Simplified SAR for substituted pyrazole-4-carbaldehydes.
Potential Research Applications
The diverse biological activities exhibited by substituted pyrazole-4-carbaldehydes suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its structural features warrant investigation into its potential as an antioxidant, anti-inflammatory, antimicrobial, or CNS-active compound. This molecule can serve as a key intermediate for the synthesis of a library of derivatives, such as Schiff bases, to further explore and optimize its biological profile.[3][6] The Vilsmeier-Haack reaction provides a versatile route to access this and related compounds for further study.[5]
References
Technical Guide to the Structure Elucidation of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthetic route, detailed experimental protocols for its preparation and characterization, and an analysis of its key spectroscopic features.
Molecular Structure and Properties
This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at position 1 with a benzyl group, at position 3 with a phenyl group, and at position 4 with a formyl (carbaldehyde) group.
Molecular Formula: C₁₇H₁₄N₂O[1][2]
Molecular Weight: 262.31 g/mol [1][2]
Chemical Structure:
Caption: Molecular structure of the target compound.
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the formation of a hydrazone followed by cyclization and formylation using the Vilsmeier-Haack reaction.[3][4][5]
Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Protocols
Step 1: Synthesis of Acetophenone Benzylhydrazone (Intermediate)
-
To a solution of acetophenone (1.0 eq) in ethanol, add benzylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with stirring to prepare the Vilsmeier reagent.
-
To this reagent, add the acetophenone benzylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Structure Elucidation Data
The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its close analogs.
Spectroscopic Data
| Technique | Expected/Reported Data | Interpretation |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, -CHO), δ ~8.0-8.5 (s, 1H, pyrazole-H), δ ~7.2-7.8 (m, 10H, Ar-H), δ ~5.4-5.6 (s, 2H, -CH₂-) | The singlet in the downfield region is characteristic of the aldehyde proton. The singlet for the pyrazole proton and the multiplet for the aromatic protons of the phenyl and benzyl groups are expected in their respective regions. The singlet for the benzylic protons confirms the presence of the benzyl group. |
| ¹³C NMR | δ ~185-190 (C=O), δ ~150-155 (C3), δ ~140-145 (C5), δ ~135-140 (Ar-C), δ ~125-130 (Ar-CH), δ ~115-120 (C4), δ ~50-55 (-CH₂-) | The downfield signal corresponds to the carbonyl carbon of the aldehyde. The signals for the pyrazole ring carbons and the aromatic carbons are expected in the aromatic region, while the benzylic carbon signal appears further upfield. |
| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2820, ~2720 (Aldehyde C-H stretch), ~1680-1660 (C=O stretch), ~1600, ~1490 (C=C stretch), ~1550 (C=N stretch) | The characteristic aldehyde C-H stretches and the strong carbonyl absorption are key indicators of the formyl group. The aromatic and pyrazole ring vibrations are also observed. |
| Mass Spec. | M⁺ at m/z = 262. Key fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), m/z = 171 ([M-C₇H₇]⁺), m/z = 233 ([M-CHO]⁺) | The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern is expected to show the loss of the benzyl group (as a tropylium ion) and the formyl group. |
Experimental and Analytical Workflow
The overall process from synthesis to structural confirmation follows a logical workflow.
Caption: Workflow for synthesis and analysis.
Conclusion
The structure of this compound can be confidently elucidated through a combination of its synthesis via the Vilsmeier-Haack reaction and comprehensive spectroscopic analysis. The characteristic signals in ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provide unambiguous evidence for the presence of the benzyl, phenyl, and formyl substituents on the pyrazole core. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this and related pyrazole derivatives.
References
An In-Depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and IUPAC Name
This technical guide provides a comprehensive overview of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. This document details the synthesis, potential biological activities, and underlying mechanisms of action of this compound, serving as a valuable resource for researchers in drug discovery and development.
The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Physicochemical Properties and Spectral Data
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O |
| Molecular Weight | 262.31 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.1-9.3 (s, 1H, CHO), 8.1 (s, 1H, pyrazole-H), 7.2-7.8 (m, 10H, Ar-H), 5.3 (s, 2H, CH₂) |
| IR (KBr, cm⁻¹) | ~2990 (Ar-C-H), 2760 (C-H, CHO), 1647 (C=O, CHO), 1557 (C=N, pyrazole) |
| Mass Spectrum (m/z) | M+ peak expected at 262 |
Note: The spectral data are typical values for similar pyrazole-4-carbaldehyde derivatives and may vary slightly.
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a complex of N,N-dimethylformamide and phosphorus oxychloride).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Acetophenone
-
Benzylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
Step 1: Synthesis of Acetophenone Benzylhydrazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add benzylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated acetophenone benzylhydrazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.
-
To the prepared Vilsmeier reagent, add the acetophenone benzylhydrazone (1 equivalent) portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Potential Applications
Derivatives of this compound have shown promising biological activities, particularly as anti-inflammatory and antioxidant agents. These properties make them attractive candidates for further investigation in the development of new therapeutic agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.
4.1.1. Cyclooxygenase (COX) Inhibition Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole derivatives.
4.1.2. Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Wistar albino rats are divided into control, standard (e.g., indomethacin), and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound derivatives) or standard drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity
Pyrazole derivatives have been reported to exhibit significant antioxidant activity by scavenging free radicals.
4.2.1. Quantitative Data on Antioxidant Activity of Similar Pyrazole Derivatives
| Assay | Test Compound (Similar Pyrazole Derivative) | IC₅₀ (µg/mL) or % Inhibition | Standard | IC₅₀ (µg/mL) of Standard |
| DPPH Radical Scavenging | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 28.5 (IC₅₀) | Ascorbic Acid | 15.2 (IC₅₀) |
| Nitric Oxide Scavenging | 1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | 65.8% inhibition at 100 µg/mL | Curcumin | 82.3% inhibition at 100 µg/mL |
Note: The data presented is for structurally related compounds and serves as an indication of potential activity.
4.2.2. Experimental Protocol: DPPH Radical Scavenging Assay
This in vitro assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a series of test tubes, add different concentrations of the test compound.
-
Add the DPPH solution to each test tube and bring the final volume to a constant value with the solvent.
-
A control is prepared with the solvent and DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
4.2.3. Experimental Protocol: Nitric Oxide Radical Scavenging Assay
This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a set of test tubes, add different concentrations of the test compound, sodium nitroprusside solution, and phosphate buffer saline (pH 7.4).
-
Incubate the solutions at 25 °C for 150 minutes.
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each test tube.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the test samples with the control.
Conclusion
This compound is a synthetically accessible compound with a high potential for biological activity, particularly in the realms of anti-inflammatory and antioxidant applications. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. The information presented in this guide, including detailed experimental protocols and mechanistic insights, offers a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related pyrazole derivatives. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety for potential clinical applications.
The Biological Versatility of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the synthetic heterocyclic compound, 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This document consolidates available research to detail its synthesis, biological activities with quantitative data for related compounds, experimental protocols for its evaluation, and insights into its potential mechanisms of action, including its role as a precursor to inhibitors of Polo-like Kinase 1 (Plk1).
Introduction
Pyrazole, a five-membered heterocyclic diamine, and its derivatives are cornerstones in the development of therapeutic agents. The structural versatility of the pyrazole nucleus allows for the synthesis of a vast array of compounds with diverse pharmacological profiles. Among these, this compound stands out as a key intermediate and a molecule of interest for its own potential biological activities. Its structure, featuring a benzyl group at the N1 position, a phenyl group at the C3 position, and a reactive carbaldehyde group at the C4 position, provides a unique combination of lipophilicity and functionality that is conducive to interaction with various biological targets. This guide aims to provide an in-depth technical resource on the multifaceted biological landscape of this promising compound.
Synthesis
The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an active methylene group of a precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide).
A general synthetic scheme involves the condensation of a substituted acetophenone with a hydrazine to form a hydrazone, which is then cyclized and formylated in the presence of the Vilsmeier reagent to yield the desired pyrazole-4-carbaldehyde.
Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related pyrazole derivatives have been extensively studied. This section summarizes these activities and provides representative data for analogous compounds.
Anticancer Activity
Recent research has identified this compound as a key precursor in the development of inhibitors targeting the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD).[2] Plk1 is a crucial regulator of mitosis, and its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.[3][4] Inhibition of the Plk1 PBD disrupts protein-protein interactions essential for mitotic progression, leading to mitotic arrest and apoptosis in cancer cells.[3][5]
The derivative of this compound acts as a Plk1 PBD inhibitor, which interferes with the localization of Plk1 to key mitotic structures, thereby inducing mitotic arrest and subsequent apoptosis.
The following table presents the in vitro anticancer activity of some pyrazole derivatives against various human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 6) | Melanoma (MDA-MB-435) | Lethal Effect (-47.47% growth) | [6] |
| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 10a) | Melanoma (MDA-MB-435) | Growth Inhibition of 96.03% | [6] |
| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 10b) | Melanoma (MDA-MB-435) | Lethal Effect (-27.79% growth) | [6] |
Anti-inflammatory Activity
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. The anti-inflammatory potential of pyrazole-4-carbaldehydes has been demonstrated in various in vivo and in vitro models.
The table below summarizes the anti-inflammatory activity of some 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (4c) | 50 | Significant | [1] |
| 1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4d) | 50 | Significant | [1] |
| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4e) | 50 | Significant | [1] |
| Diclofenac Sodium (Standard) | 50 | Standard Reference | [1] |
Antimicrobial Activity
The pyrazole scaffold is present in several clinically used antimicrobial agents.[3] Various derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against selected microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazone (6) | Staphylococcus aureus | 0.78 - 1.56 | [3] |
| Naphthyl-substituted pyrazole-derived hydrazone (6) | Acinetobacter baumannii | 0.78 - 1.56 | [3] |
| 3-phenyl pyrazole derivative (25) | Staphylococcus aureus | 16 | [3] |
| Coumarin attached pyrazole derivative (39) | Salmonella | 0.05 | [3] |
Anticonvulsant Activity
The central nervous system activity of pyrazole derivatives is well-documented, with many exhibiting significant anticonvulsant effects. The proposed mechanism for this activity often involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[5]
Anticonvulsant pyrazole derivatives are thought to bind to allosteric sites on the GABA-A receptor, enhancing the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby suppressing seizure activity.
Due to the lack of specific data for the title compound, this section remains for future research. Studies on related pyrazole derivatives have shown significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess acute anti-inflammatory activity.
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rodents (rats or mice).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a demonstrated potential across multiple therapeutic areas. Its role as a precursor to potent Plk1 inhibitors highlights its significance in anticancer drug discovery. While the broader class of pyrazole-4-carbaldehydes shows promising anti-inflammatory, antimicrobial, and anticonvulsant activities, a critical need exists for further studies to quantify these effects specifically for this compound. Future research should focus on:
-
Quantitative In Vitro Screening: A comprehensive evaluation of the IC50, MIC, and ED50 values of the title compound against a wide panel of cancer cell lines, microbial strains, and in relevant models of inflammation and epilepsy.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity for desired biological targets.
-
In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound and its optimized derivatives.
The continued exploration of this promising scaffold is warranted and holds the potential to yield novel therapeutic agents for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. | Semantic Scholar [semanticscholar.org]
- 6. pure.dongguk.edu [pure.dongguk.edu]
An In-depth Technical Guide to the Synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, compounds of significant interest in medicinal chemistry due to their anti-inflammatory and antioxidant properties. The primary synthetic route detailed herein is the widely employed Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic and heterocyclic compounds.
Core Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the condensation of a substituted acetophenone with benzylhydrazine to form the corresponding acetophenone benzylhydrazone intermediate. The subsequent and crucial step is the cyclization and formylation of this hydrazone using the Vilsmeier-Haack reagent, which is a complex formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the target pyrazole-4-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of Acetophenone Benzylhydrazone Intermediates
A general procedure for the synthesis of the hydrazone precursors involves the reaction of a substituted acetophenone with benzylhydrazine.
-
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Benzylhydrazine (1.0 - 1.2 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted acetophenone in ethanol or methanol in a round-bottom flask.
-
Add benzylhydrazine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated hydrazone product is then collected by filtration, washed with cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
-
Step 2: Vilsmeier-Haack Cyclization and Formylation
The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to obtain the final this compound derivative.
-
Materials:
-
Acetophenone Benzylhydrazone (1.0 eq)
-
Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (2.0 - 4.0 eq)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to ice-cold dimethylformamide with constant stirring. This is an exothermic reaction and should be performed in an ice bath to maintain a low temperature (0-5 °C).
-
Once the reagent is formed, add the acetophenone benzylhydrazone to the mixture in small portions.
-
After the addition is complete, stir the reaction mixture at room temperature for a short period, and then heat it to 60-80 °C for 4-8 hours.[1] TLC can be used to monitor the reaction's progress.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate or another suitable base until the product precipitates out.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or methanol.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction, providing a comparative overview for researchers.
| Compound | Substituent (R) on 3-phenyl group | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| 1 | H | 4-6 | 70 | 75-85 | Adapted from[2] |
| 2 | 4-Cl | 5 | 70-80 | 82 | Adapted from[2] |
| 3 | 4-F | 5-6 | 70 | Good | [2] |
| 4 | 4-OCH₃ | 6 | 70-80 | 78 | Adapted from[1] |
| 5 | 4-NO₂ | 8 | 80 | 65 | Adapted from[3] |
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex or other upstream components.[4][5]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another key cascade involved in inflammation and cellular stress responses. Activation of this pathway by various stimuli leads to the phosphorylation and activation of downstream targets, which in turn regulate the expression of inflammatory cytokines. Certain pyrazole-containing compounds have been identified as inhibitors of p38 MAP kinase, thereby blocking this pro-inflammatory signaling.[6]
Experimental Workflow
The overall experimental workflow for the synthesis and preliminary biological evaluation of this compound derivatives is summarized in the following diagram.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. asianpubs.org [asianpubs.org]
- 4. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Pyrazole-4-Carbaldehyde Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, and its 4-carbaldehyde derivatives represent a particularly versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for pyrazole-4-carbaldehyde compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate comprehension and further research.
Core Mechanisms of Action
Pyrazole-4-carbaldehyde derivatives exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms identified in the literature include anti-inflammatory, immunomodulatory, and antimicrobial actions.
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
A principal mechanism for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[1][2] By selectively blocking the COX-2 active site, these compounds reduce the production of inflammatory prostaglandins like PGE2, without significantly affecting the constitutively expressed COX-1 enzyme, which is responsible for gastrointestinal mucosal protection.[1][3] This selectivity is a critical attribute for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[4]
// Nodes AA [label="Arachidonic Acid\n(from cell membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; PGs [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole [label="Pyrazole-4-carbaldehyde\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX2 [color="#5F6368"]; COX2 -> PGs [color="#5F6368"]; PGs -> Inflammation [color="#5F6368"]; Pyrazole -> COX2 [arrowhead=tee, label=" Inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, penwidth=2.0]; } caption { label = "Diagram of COX-2 Inhibition Pathway."; fontsize = 10; fontname = "Arial"; }
Immunomodulatory Activity: HPK1 Inhibition
Certain pyrazole-containing compounds have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling.[5][6] Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to its degradation and a dampening of the immune response.[7][8] By inhibiting HPK1, these pyrazole compounds prevent the phosphorylation of SLP-76, thereby sustaining the TCR signal, enhancing T-cell activation and proliferation, and increasing the production of crucial cytokines like Interleukin-2 (IL-2).[5][8] This mechanism represents a promising strategy in cancer immunotherapy to reinvigorate the immune system against tumors.[9]
Antimicrobial Activity: Inhibition of Bacterial Topoisomerases
The antimicrobial action of some pyrazole derivatives is analogous to that of quinolone antibiotics, targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial survival, managing DNA supercoiling, and separating intertwined daughter chromosomes during replication.[11][12] Pyrazole compounds can stabilize the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands.[10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, halting DNA replication and ultimately causing cell death.[11]
// Nodes Replication [label="Bacterial DNA\nReplication", fillcolor="#F1F3F4", fontcolor="#202124"]; Supercoiling [label="DNA Supercoiling &\nCatenation", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Topo [label="DNA Gyrase &\nTopoisomerase IV", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"]; Relaxation [label="Relaxed & Decatenated\nDNA for Cell Division", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-based\nInhibitor", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="DNA Damage &\nCell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Replication -> Supercoiling [color="#5F6368"]; Supercoiling -> Topo [label=" required for\nresolution", style=dashed, color="#5F6368"]; Topo -> Relaxation [color="#5F6368"]; Pyrazole -> Topo [arrowhead=tee, label=" Inhibition", fontcolor="#34A853", color="#34A853", style=dashed, penwidth=2.0]; Topo -> Death [style=dotted, dir=back, color="#EA4335", label=" leads to"]; } caption { label = "Mechanism of Bacterial Topoisomerase Inhibition."; fontsize = 10; fontname = "Arial"; }
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various pyrazole-4-carbaldehyde derivatives and related pyrazole compounds, showcasing their potency across different biological targets.
Table 1: Anti-Inflammatory Activity (COX-2 Inhibition)
| Compound Class | Specific Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrazole-Pyridazine Hybrid | Compound 6f (Trimethoxy deriv.) | 1.15 | 8.31 | [13] |
| Pyrazole-Pyridazine Hybrid | Compound 5f (Trimethoxy deriv.) | 1.50 | 9.56 | [13] |
| Pyrazole Derivative | PYZ28 | 0.26 | >192.3 | [14] |
| Diarylpyrazole Sulfonamide | PYZ16 | 0.52 | 10.73 | [14][15] |
| Substituted Pyrazole | Compound 11 | 0.043 | N/A | [4] |
| Substituted Pyrazole | Compound 12 | 0.049 | N/A | [4] |
| Reference Drug | Celecoxib | 0.28 - 2.16 | 2.51 - 178.57 |[13][14] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-Ciprofloxacin Hybrid | S. aureus | 0.1 - 0.2 | [16] |
| Pyrazole-Ciprofloxacin Hybrid | E. coli | 0.1 - 0.2 | [16] |
| Pyrazole-clubbed Pyrimidine | MRSA | 521 µM | [17] |
| Aminoguanidine-derived Pyrazole | S. aureus (clinical isolates) | 1 - 32 | [18] |
| Aminoguanidine-derived Pyrazole | E. coli 1924 | 1 | [18] |
| Pyrazole-Triazole Hydrazide | S. aureus | 2 - 8 | [18] |
| Pyrazole-Pyrimidinethione | E. coli | 12.5 |[18] |
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. The following sections outline the core experimental protocols for the synthesis and evaluation of pyrazole-4-carbaldehyde compounds.
General Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from the corresponding hydrazone precursors.[19][20]
// Nodes Start [label="Start: Hydrazone\nPrecursor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Prepare Vilsmeier Reagent:\nAdd POCl₃ dropwise to dry DMF\nunder inert gas at 0 to -10°C.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step2 [label="2. Add Hydrazone:\nDissolve hydrazone in DMF and add\nto the pre-formed Vilsmeier reagent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step3 [label="3. Reaction:\nStir the mixture at room temperature,\nthen heat to 60-90°C for 4-24 hours.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step4 [label="4. Quenching & Neutralization:\nPour the cooled reaction mixture\nonto crushed ice and neutralize\nwith NaHCO₃ or K₂CO₃ solution.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step5 [label="5. Isolation & Purification:\nFilter the separated solid, wash with\ncold water, and purify via\nrecrystallization or column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; End [label="End: Purified Pyrazole-4-\ncarbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Step5 [color="#5F6368"]; Step5 -> End [color="#5F6368"]; } caption { label = "General Workflow for Vilsmeier-Haack Synthesis."; fontsize = 10; fontname = "Arial"; }
Protocol Details:
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon) with cooling in an ice-salt bath (-10 to 0°C).[21]
-
Reaction: The appropriate hydrazone, dissolved in DMF, is added to the freshly prepared reagent. The mixture is stirred, often allowing it to reach room temperature before being heated to 60-90°C for several hours until the reaction is complete (monitored by TLC).[20][21]
-
Workup: The reaction mixture is cooled and poured onto crushed ice. The acidic solution is then carefully neutralized with a base such as sodium bicarbonate or potassium carbonate, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water, dried, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[21]
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the IC₅₀ value of a compound by measuring its ability to inhibit the peroxidase activity of the COX-2 enzyme.[2]
Protocol Details:
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactors in the provided assay buffer. Prepare serial dilutions of the test pyrazole compound and a reference inhibitor (e.g., Celecoxib) in DMSO, then dilute to the final concentration in assay buffer.[2]
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the appropriate wells. Incubate for a set time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.[3]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[3]
-
Detection: Incubate for a precise time (e.g., 2 minutes) at 37°C. The COX probe will react with the prostaglandin G2 generated by the active enzyme to produce a fluorescent signal.[2]
-
Data Analysis: Measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
Protocol Details:
-
Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton broth (or other suitable medium) into each well.[23]
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well containing only broth and bacteria.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22][24]
HPK1 Kinase Activity Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 activity.[25][26]
Protocol Details:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test pyrazole inhibitor (or DMSO vehicle), the purified recombinant HPK1 enzyme, and the substrate/ATP mixture.[25]
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[1][25]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[25]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate for 30-45 minutes at room temperature.[1][25]
-
Signal Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured using a microplate reader. The signal is proportional to the ADP generated and thus to the HPK1 activity.
-
Data Analysis: Calculate IC₅₀ values by plotting the luminescent signal against the inhibitor concentration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aalto.fi [research.aalto.fi]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. degres.eu [degres.eu]
- 20. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. biofeng.com [biofeng.com]
- 26. HPK1 Kinase Enzyme System Application Note [promega.sg]
Spectroscopic and Synthetic Profile of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of confirmed molecular information, extrapolated spectroscopic data from closely related analogs, and a generalized experimental protocol based on established synthetic routes for this class of compounds.
Molecular and Spectroscopic Data
Table 1: Core Molecular Data for this compound
| Property | Value | Source |
| CAS Number | 588687-35-8 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
To provide valuable insight for researchers, the following tables summarize expected spectroscopic characteristics. These are based on data reported for the structurally analogous compound, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and general principles of spectroscopic interpretation.[2]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~9.4 | s | 1H, -CHO | Expected to be a sharp singlet in the aldehydic region. |
| ~8.2 | s | 1H, Pyrazole-H | Characteristic singlet for the C5-proton of the pyrazole ring.[2] |
| ~7.2-7.8 | m | 10H, Ar-H | Complex multiplet arising from the protons of the N-benzyl and C3-phenyl rings.[2] |
| ~5.4 | s | 2H, -CH₂- | Singlet corresponding to the benzylic methylene protons. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~185.0 | -CHO | Aldehyde carbonyl carbon. |
| ~152.0 | C3-Pyrazole | Carbon bearing the phenyl group. |
| ~140.0 | C5-Pyrazole | Carbon of the pyrazole ring. |
| ~136.0 | C-ipso (Benzyl) | Quaternary carbon of the benzyl group attached to the nitrogen. |
| ~132.0 | C-ipso (Phenyl) | Quaternary carbon of the phenyl group at C3. |
| ~127.0-129.0 | Ar-CH | Aromatic carbons of both phenyl and benzyl groups. |
| ~118.0 | C4-Pyrazole | Carbon bearing the carbaldehyde group. |
| ~52.0 | -CH₂- | Benzylic methylene carbon. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi resonance) |
| ~1680 | C=O stretch | Aldehyde |
| ~1590, ~1490 | C=C stretch | Aromatic |
| ~1520 | C=N stretch | Pyrazole ring |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 262 | [M]⁺ | Molecular ion peak. |
| 261 | [M-H]⁺ | Loss of a hydrogen atom. |
| 233 | [M-CHO]⁺ | Loss of the formyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This method is a widely used and efficient way to introduce a formyl group onto electron-rich heterocyclic systems.[2][3]
General Synthesis of this compound
The synthesis is typically a two-step process starting from acetophenone and benzylhydrazine.
Step 1: Synthesis of Acetophenone Benzylhydrazone
-
To a solution of acetophenone (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
The mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude hydrazone is purified, often by recrystallization.
Step 2: Vilsmeier-Haack Formylation
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.
-
The acetophenone benzylhydrazone (from Step 1) is then added portion-wise to the pre-formed Vilsmeier reagent.
-
The reaction mixture is heated, typically at 60-80 °C, for several hours. The progress of the cyclization and formylation is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.
-
The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
References
The Discovery and Synthesis of Novel Pyrazole Aldehydes: A Technical Guide for Drug Development
Introduction: Pyrazole aldehydes are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive aldehyde group—make them privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole aldehydes, focusing on established and modern synthetic protocols, their biological significance, and their role in the development of targeted therapeutics.
The Role of Pyrazole Aldehydes in Medicinal Chemistry
The pyrazole nucleus is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB.[1] Pyrazole-4-carbaldehydes, in particular, are crucial building blocks for creating complex molecular architectures.[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations, allowing for the facile introduction of diverse pharmacophores. This versatility has led to the discovery of pyrazole-based compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]
A prominent example of their application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inhibition of COX-2 is a key mechanism for controlling inflammation and pain.[4] Pyrazole aldehydes serve as precursors to compounds that can selectively target this enzyme, offering therapeutic benefits while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Synthetic Strategies for Pyrazole Aldehydes
The synthesis of pyrazole aldehydes can be broadly categorized into classical formylation methods and modern catalytic approaches. The choice of method often depends on the substitution pattern of the pyrazole ring and the desired scale of the reaction.
The Vilsmeier-Haack Reaction: A Workhorse for Formylation
The Vilsmeier-Haack reaction is the most prevalent and reliable method for the synthesis of pyrazole-4-carbaldehydes.[2][5] This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrazole, using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6]
The general mechanism involves the formation of an electrophilic iminium cation (the Vilsmeier reagent) which is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction.
Other Synthetic Routes
While the Vilsmeier-Haack reaction is dominant, other methods offer valuable alternatives:
-
Grignard Reagent Formylation: This method involves the preparation of a pyrazolylmagnesium bromide intermediate, which is then formylated using a suitable reagent like DMF. This approach was successfully used for a scalable synthesis of 1H-pyrazole-4-carbaldehyde.[7]
-
Oxidation of Pyrazole Methanols: Precursors such as (1,3-diaryl-1H-pyrazol-4-yl)methanol can be oxidized to the corresponding aldehydes using reagents like iron(III) chloride catalyzed by TEMPO, with no over-oxidation to the carboxylic acid.[8]
-
Palladium-Catalyzed C-H Functionalization: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation. These methods allow for the direct functionalization of the pyrazole core, offering novel pathways to substituted pyrazole aldehydes, though they are less commonly used for simple formylation compared to the Vilsmeier-Haack reaction.[9]
Data Presentation: Comparative Synthesis of Pyrazole Aldehydes
The following tables summarize quantitative data from various synthetic protocols for pyrazole aldehydes, highlighting the efficiency of different methods.
Table 1: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound | Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4a | H | 4 | 72 | [10] |
| 4b | 4-CH₃ | 4 | 75 | [10] |
| 4c | 4-OCH₃ | 4 | 81 | [10] |
| 4d | 4-Cl | 4 | 68 | [10] |
| 4e | 4-NO₂ | 4 | 65 | [10] |
Conditions: Hydrazone precursor, DMF, POCl₃, 60-65 °C.
Table 2: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes
| Starting Pyrazole | R¹ | R² | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1a | Me | Ph | 2 | 85 | [11] |
| 1b | Me | 4-Me-Ph | 2 | 87 | [11] |
| 1c | Me | 4-MeO-Ph | 2 | 89 | [11] |
| 1d | Me | 4-F-Ph | 2 | 86 | [11] |
| 1e | Me | 4-Cl-Ph | 2 | 88 | [11] |
Conditions: 5-Chloro-1,3-disubstituted pyrazole, DMF, POCl₃, 120 °C.[5]
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[10]
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) to ice-cold N,N-dimethylformamide (DMF, 10 mL).
-
Reaction Setup: To a solution of the appropriate N'-(1-phenylethylidene)benzohydrazide precursor (0.004 mol) in a round-bottom flask, the freshly prepared Vilsmeier reagent is added in small aliquots.
-
Reaction Execution: The reaction mixture is stirred at 60–65 °C for 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and slowly poured into crushed ice with constant stirring.
-
Neutralization and Isolation: The mixture is neutralized with solid sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration.
-
Purification: The crude product is dried and purified by recrystallization from methanol to afford the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.
Protocol for Scalable Synthesis of 1H-Pyrazole-4-carbaldehyde via Grignard Reagent[7]
-
Iodination: Pyrazole (300 g, 4.41 mol) is dissolved in a mixture of acetic acid (1200 mL) and 30% aqueous H₂SO₄ (173 mL). The solution is heated to 60 °C, and iodine (450 g, 1.77 mol) and iodic acid dihydrate (HIO₃·2H₂O, 190 g, 0.89 mol) are added in portions to yield 4-iodo-1H-pyrazole.
-
Protection: The resulting 4-iodo-1H-pyrazole is protected at the N1 position using ethyl vinyl ether to form 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
-
Grignard Formation: The protected iodopyrazole is converted into the corresponding Grignard reagent (N-protected 4-pyrazolilmagnesium bromide) by reaction with magnesium.
-
Formylation: The Grignard reagent is then treated with a formylating agent like DMF.
-
Deprotection and Isolation: An acidic workup removes the protecting group and yields 1H-pyrazole-4-carbaldehyde hydrochloride, which can be isolated in multigram quantities.
Biological Target and Signaling Pathway: COX-2 Inhibition
Many biologically active compounds derived from pyrazole aldehydes function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[6] The COX-2 pathway is central to the inflammatory response. When cells are stimulated by inflammatory signals, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a key precursor for various prostaglandins (like PGE₂) that mediate pain, fever, and inflammation.[7] By selectively binding to and inhibiting COX-2, pyrazole-based drugs block this conversion, thereby reducing the production of inflammatory prostaglandins.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole-based inhibitors.
Conclusion
Pyrazole aldehydes represent a class of high-value chemical intermediates that are indispensable for modern drug discovery. The robust and scalable Vilsmeier-Haack reaction remains the preferred method for their synthesis, providing access to a wide range of C4-formylated pyrazoles. The continued exploration of these scaffolds, driven by their synthetic tractability and proven biological relevance, particularly as inhibitors of key signaling pathways like COX-2, ensures that they will remain a focus of research for the development of novel therapeutics for years to come. This guide provides a foundational understanding for researchers aiming to leverage the unique chemical and biological properties of pyrazole aldehydes in their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic systems, including pyrazoles, to yield corresponding carbaldehydes.[1][2] These pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. This document provides a detailed protocol for the synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a key building block for drug discovery and development.
The synthesis involves a two-step process. The first step is the preparation of the acetophenone phenylhydrazone intermediate. This is followed by the Vilsmeier-Haack reaction, where the hydrazone undergoes cyclization and formylation to yield the target pyrazole-4-carbaldehyde.[3][4]
Experimental Protocols
Materials and Equipment:
-
Acetophenone
-
Benzylhydrazine
-
Glacial Acetic Acid
-
Methanol
-
Ethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 100-200 mesh)
-
Standard laboratory glassware
Protocol 1: Synthesis of N'-(1-phenylethylidene)benzylhydrazine (Hydrazone Intermediate)
This protocol outlines the synthesis of the hydrazone intermediate from acetophenone and benzylhydrazine.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (0.05 mol, 6.01 g, 5.8 mL) in 50 mL of methanol.
-
Addition of Reagents: To the stirred solution, add benzylhydrazine (0.05 mol, 6.11 g, 5.7 mL) followed by 3-4 drops of glacial acetic acid as a catalyst.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After completion of the reaction (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Isolation: The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold methanol and dry under vacuum. The product is typically of sufficient purity for the next step. If further purification is required, recrystallization from ethanol can be performed.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
This protocol describes the cyclization and formylation of the hydrazone intermediate to the target product.
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 0.15 mol, 10.96 g, 11.6 mL). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 0.06 mol, 9.19 g, 5.6 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to white solid may form).[3]
-
Addition of Hydrazone: Dissolve the N'-(1-phenylethylidene)benzylhydrazine (0.05 mol, 11.21 g) from Protocol 1 in a minimal amount of anhydrous DMF (approx. 20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Stir the mixture at this temperature for 4-6 hours. Monitor the reaction progress by TLC.[3]
-
Quenching and Neutralization: After the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound. Dry the final product under vacuum.
Data Presentation
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack synthesis of various pyrazole-4-carbaldehydes reported in the literature, providing a comparative overview.
| Starting Hydrazone/Pyrazole | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N'-(1-phenylethylidene)benzohydrazide | DMF/POCl₃ | 60-65 | 4 | Good | [3] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF/POCl₃ | 70 | 24 | 48 | [6] |
| Substituted acetophenone phenylhydrazones | DMF/POCl₃ | 50-60 | 5-6 | Good | |
| N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazides | DMF/POCl₃ | Room Temp. | 8-10 | Good | [5] |
| 4-benzyloxy-1-phenyl-1H-pyrazole | DMF/POCl₃ | 70 | 12 | 60 | [7] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Synthesis of Pyrazole-4-carbaldehyde: An Experimental Protocol for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole-4-carbaldehyde and its derivatives is a critical step in the creation of novel therapeutic agents and functional materials. This document provides a detailed experimental protocol for the synthesis of pyrazole-4-carbaldehydes, primarily focusing on the widely utilized Vilsmeier-Haack reaction. Alternative synthetic routes are also briefly discussed.
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and the introduction of a formyl group at the 4-position provides a versatile handle for further molecular elaborations. The Vilsmeier-Haack reaction stands out as a common and effective method for this transformation.
Principle of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent. This reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is an electrophilic species that attacks the pyrazole ring to introduce the formyl group. The reaction is particularly effective for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes from the corresponding hydrazones or substituted pyrazoles.[1][2][3]
Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol is a generalized procedure based on several reported syntheses.[1][4][5] Researchers should adapt the specific quantities and conditions based on their starting materials.
Materials:
-
Substituted hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column or recrystallization apparatus
Procedure:
-
Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 15-30 minutes, ensuring the temperature remains low. The formation of a viscous, white Vilsmeier reagent may be observed.[6]
-
Reaction with Hydrazone: Dissolve the starting hydrazone in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C. The reaction time can vary from 4 to 24 hours, and it should be monitored by Thin Layer Chromatography (TLC).[1][4][6]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the crude product may form. If so, collect the solid by filtration, wash it with cold water, and dry it.
-
If a precipitate does not form, or to recover any dissolved product, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude pyrazole-4-carbaldehyde.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/petroleum ether mixtures) or by column chromatography on silica gel.[1][4][6]
Alternative Synthetic Route: Formylation via Grignard Reagent
An alternative to the Vilsmeier-Haack reaction is the formylation of a pyrazole Grignard reagent. This method is particularly useful for the synthesis of the parent 1H-pyrazole-4-carbaldehyde.[7] The general steps involve:
-
Protection of the pyrazole nitrogen.
-
Iodination at the 4-position.
-
Formation of a Grignard reagent using magnesium.
-
Reaction of the Grignard reagent with a formylating agent like DMF.
-
Deprotection to yield the final product.
Data Presentation
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Hydrazones | POCl₃, DMF | 80 °C, 4 h | Good | [1] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C, 24 h | 48 | [6] |
| O-benzyl-4-bromo-1-phenyl-1H-pyrazole | n-BuLi, THF, DMF | -78 °C to rt, 0.5 h | 70 | [8][9] |
| 4-benzyloxy-1-phenyl-1H-pyrazole | POCl₃, DMF | 70 °C, 12 h | 60 | [8] |
| N1-(1-phenylethylidene)benzohydrazide derivatives | Vilsmeier-Haack reagent (DMF/POCl₃) | 60-65 °C, 4 h | Good | [4] |
| Hydrazones derived from galloyl hydrazide | POCl₃, DMF | 70 °C, 4 h | - | [5] |
| N-protected 4-iodopyrazole | i-PrMgCl, THF, DMF | rt, overnight | Good | [7] |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for the Vilsmeier-Haack synthesis and the logical relationship of alternative synthetic strategies.
Caption: Experimental workflow for pyrazole-4-carbaldehyde synthesis.
Caption: Synthetic strategies for pyrazole-4-carbaldehyde.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 3. degres.eu [degres.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
Applications of 1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole class of compounds. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This scaffold is present in several commercially available drugs, highlighting its therapeutic potential. While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to other biologically active pyrazole-4-carbaldehyde derivatives suggests its potential as a valuable intermediate or lead compound in drug discovery. This document outlines potential applications based on the activities of structurally related analogs and provides detailed protocols for its synthesis and hypothetical biological evaluation.
Potential Therapeutic Applications
Based on the pharmacological profiles of structurally similar 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the target compound could be investigated for the following applications:
-
Anticancer Activity: Derivatives of pyrazole-4-carbaldehyde have been shown to exhibit cytotoxic effects against various cancer cell lines. The aldehyde functional group serves as a versatile handle for the synthesis of Schiff bases, chalcones, and other derivatives with potent anticancer properties.
-
Anti-inflammatory Activity: Several pyrazole derivatives are known to possess significant anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The 1,3-diaryl-1H-pyrazole scaffold is a key feature in some selective COX-2 inhibitors.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activities. Derivatives of this compound could be explored for their efficacy against a panel of pathogenic microorganisms.
Data Presentation: Biological Activity of Related Pyrazole-4-carbaldehyde Derivatives
The following tables summarize the biological activities of various pyrazole-4-carbaldehyde derivatives that are structurally related to this compound. This data provides a rationale for the proposed applications of the title compound.
Table 1: Anticancer Activity of Pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative (Thiosemicarbazone 6) | Melanoma (MDA-MB-435) | Growth Percent | -47.47% | [1] |
| 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative (Thiazole 10b) | Melanoma (MDA-MB-435) | Growth Percent | -27.79% | [1] |
| 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Colon (SW-620) | GI50 | 0.52 µM | [2] |
| 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Non-small cell lung (HOP-92) | GI50 | 0.72 µM | [2] |
Table 2: Anti-inflammatory Activity of Pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) | Carrageenan-induced paw edema | % Inhibition | High | [3] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4e) | Carrageenol-induced paw edema | % Inhibition | High | [3] |
| 1-(4-Fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole | BSA denaturation assay | % Inhibition (at 0.5 mg/mL) | >80% | [4] |
Table 3: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | Bacillus subtilis | MIC | Moderate | [5] |
| 3-(2,4-dichlorophenyl)-1-(2-(2,4,6-trichlorophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | Candida albicans | MIC | Significant | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | MIC | 2.9 - 7.8 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | MIC | 62.5 - 125 | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.[3][7]
Step 1: Synthesis of Acetophenone Benzylhydrazone
-
To a solution of acetophenone (1 equivalent) in ethanol, add benzylhydrazine hydrochloride (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield acetophenone benzylhydrazone.
Step 2: Vilsmeier-Haack Cyclization
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
Add acetophenone benzylhydrazone (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The crude product precipitates out and is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.
In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay
This protocol is a standard method to evaluate the in vitro anti-inflammatory potential of a compound.[4]
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
In a 96-well plate, add 100 µL of the BSA solution to each well.
-
Add 10 µL of the test compound stock solution to the respective wells to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a vehicle control with the solvent alone. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by heating the plate at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.[5][8]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound. Include a positive control (medium with inoculum) and a negative control (medium only). Use a standard antibiotic/antifungal as a reference drug.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential anti-inflammatory mechanism of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 588674-26-4 | Benchchem [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic intermediate, valued for its utility in the synthesis of a diverse range of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of therapeutic properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this building block and its subsequent elaboration into chalcone and pyrazoline derivatives, which are known to possess significant anti-inflammatory and anticancer properties.
Synthesis of this compound
The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][3] The following protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[1]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Acetophenone benzylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate solution (5%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 volumes) while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add acetophenone benzylhydrazone (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Cyclization and Formylation: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a 5% sodium carbonate solution until a pH of 7-8 is reached.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Application as a Building Block: Synthesis of Pyrazole-Based Chalcones
The aldehyde functionality of this compound serves as a versatile handle for carbon-carbon bond formation. A prominent application is the Claisen-Schmidt condensation with substituted acetophenones to yield pyrazole-based chalcones. These chalcones are valuable intermediates for the synthesis of other heterocyclic systems and have shown promising biological activities.[4][5]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (20%)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add aqueous sodium hydroxide solution (20%) dropwise with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
-
Isolation and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary. Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Application as a Building Block: Synthesis of Pyrazoline Derivatives
Chalcones derived from this compound can be further cyclized to pyrazoline derivatives by reacting with hydrazine hydrate. Pyrazolines are a class of five-membered heterocyclic compounds known for a wide range of pharmacological activities.[5][6]
Experimental Protocol: Synthesis of Pyrazolines from Chalcones
Materials:
-
Pyrazole-based chalcone
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the pyrazole-based chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid to the solution.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting solid is filtered, washed with water, and dried. The crude pyrazoline can be purified by recrystallization from ethanol.
Biological Activities of Derivatives
Derivatives of pyrazole-4-carbaldehydes, particularly chalcones and Schiff bases, have demonstrated significant potential in drug discovery.
Anti-inflammatory Activity
Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2] Chalcones and pyrazolines synthesized from pyrazole-4-carbaldehydes have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema assays.[2][5]
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their anticancer properties.[7][8][9] Chalcones and their cyclized pyrazoline analogs have been reported to exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and central nervous system (SNB-75) cancer cell lines.[7][8][10] The mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways like the EGFR tyrosine kinase pathway.[10]
Quantitative Data Summary
The following table summarizes representative biological activity data for pyrazole derivatives analogous to those synthesized from this compound.
| Compound Type | Biological Activity | Model/Cell Line | Measurement | Result | Reference |
| Pyrazole Chalcone | Anticancer | MCF-7 (Breast) | IC₅₀ | 4.94 µM | [7] |
| Pyrazole Chalcone | Anticancer | HeLa (Cervical) | IC₅₀ | - | [7] |
| Pyrazoline-indole | Anticancer | Leukemia | % Growth Inhibition | 78.76% | [10] |
| Pyrazole Derivative | Anti-inflammatory | Carrageenan-induced paw edema | % Inhibition | 84.39% - 89.57% | [2] |
| Pyrazolone Chalcone | Anticancer | HepG-2 (Liver) | IC₅₀ | 5.03 µM | [11] |
| Pyrazolone Chalcone | Anticancer | MCF-7 (Breast) | IC₅₀ | 3.92 µM | [11] |
| Pyrazolone Chalcone | Anticancer | HCT-116 (Colon) | IC₅₀ | 6.34 µM | [11] |
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting hydrazone to the final pyrazoline derivatives, highlighting the role of this compound as a key intermediate.
Caption: Synthetic workflow for pyrazoline derivatives.
Potential Anti-inflammatory Signaling Pathway
Pyrazole derivatives, such as the widely-known drug Celecoxib, often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Anti-Inflammatory Assays of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their significant anti-inflammatory properties.[1][2][3][4] The therapeutic success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has spurred extensive research into novel pyrazole-based agents with improved efficacy and safety profiles.[1][5][6][7] Evaluating the anti-inflammatory potential of these derivatives requires a robust panel of in vitro and in vivo assays that can elucidate their mechanism of action and quantify their potency.
These application notes provide detailed protocols for key assays used to screen and characterize pyrazole derivatives, focusing on their effects on major inflammatory pathways, including COX enzyme inhibition, nitric oxide (NO) and pro-inflammatory cytokine production, and mitogen-activated protein kinase (MAPK) signaling.
Key Inflammatory Pathways Targeted by Pyrazole Derivatives
The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of specific enzymes and transcription factors that are crucial to the inflammatory cascade.
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6][8] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Many pyrazole derivatives, such as Celecoxib, are designed to be selective inhibitors of COX-2, thereby reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1][7][8]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9] Some pyrazole derivatives have been shown to suppress inflammation by inhibiting this pathway.[9][10]
-
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another key regulator of the inflammatory response.[11][12] It is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that control the synthesis of TNF-α and IL-1β.[12] Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK, representing a distinct anti-inflammatory mechanism from COX inhibition.[12][13][14]
In Vitro Anti-Inflammatory Assays
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Application Note: This assay is fundamental for determining the potency and selectivity of pyrazole derivatives as COX inhibitors. It measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. A fluorometric or colorimetric method is typically used to detect prostaglandin production.[15][16] The results are expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). The ratio of IC50 (COX-1) / IC50 (COX-2) provides the COX-2 Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.[17]
Experimental Protocol (Fluorometric):
-
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Fluorometric probe (e.g., ADHP).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Black 96-well microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
To each well of a 96-well plate, add the assay buffer, fluorometric probe, and heme.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include DMSO-only wells as a vehicle control (100% activity).
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[16]
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sample Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib (Reference) | 15[16] | 0.04[16] | 375[16] |
| Pyrazole Derivative 5f | >100 | 1.50 | >66 |
| Pyrazole Derivative 6e | >100 | 2.51 | >39 |
| Pyrazole Derivative 6f | >100 | 1.15 | >86 |
| Indomethacin (Reference) | 0.95 | 13.5 | 0.07 |
Data synthesized from multiple sources for illustrative purposes.[18][19]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
Application Note: This assay assesses the ability of pyrazole derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells. Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[20] The amount of NO released into the cell culture medium is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[20][21] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Experimental Protocol:
-
Objective: To evaluate the inhibitory effect of pyrazole derivatives on NO production in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium nitrite (for standard curve).
-
Test pyrazole derivatives.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[20]
-
Remove the medium and replace it with fresh medium containing various non-cytotoxic concentrations of the pyrazole test compounds. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.[20]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[20]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells.
-
Pro-Inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
Application Note: This assay measures the ability of pyrazole derivatives to suppress the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated immune cells.[18] Similar to the NO assay, RAW 264.7 macrophages are treated with test compounds prior to stimulation with LPS. The concentration of cytokines in the culture supernatant is then quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA). This assay provides direct evidence of a compound's ability to modulate cytokine-mediated inflammation.[9][19]
Experimental Protocol (ELISA):
-
Objective: To quantify the inhibitory effect of pyrazole derivatives on TNF-α and IL-6 production.
-
Materials:
-
RAW 264.7 cell line and culture reagents.
-
Lipopolysaccharide (LPS).
-
Test pyrazole derivatives.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/mL) in a 96-well plate and incubate for 16-24 hours.[9]
-
Pre-treat the cells with various concentrations of the pyrazole compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for an appropriate time (e.g., 4-6 hours for TNF-α, 20-24 hours for IL-6).[9]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control.
-
Sample Data:
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Pyrazole Derivative 5f | 78.5 | 82.1 |
| Pyrazole Derivative 6f | 81.2 | 85.3 |
| Dexamethasone (Reference) | ~80-90 | ~85-95 |
Data synthesized from multiple sources for illustrative purposes.[19][22][23]
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema Model
Application Note: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[24][25] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response characterized by fluid exudation and swelling (edema).[24] The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The anti-inflammatory effect is quantified by measuring the reduction in paw volume or thickness over several hours compared to a vehicle-treated control group.[26][27]
Experimental Protocol:
-
Objective: To assess the in vivo acute anti-inflammatory activity of pyrazole derivatives.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
Plethysmometer (for measuring paw volume).
-
Lambda Carrageenan (1% w/v suspension in sterile saline).
-
Test pyrazole derivatives and a reference drug (e.g., Indomethacin or Celecoxib).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
-
Procedure:
-
Group animals and fast them overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.
-
Administer the test compound, reference drug, or vehicle to the respective groups (e.g., orally, 30-60 minutes before carrageenan injection).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar surface of the right hind paw.[27]
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[27]
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Sample Data:
| Treatment (Dose) | % Inhibition of Paw Edema at 3h | % Inhibition of Paw Edema at 4h |
|---|---|---|
| Pyrazole Compound 6b (10 mg/kg) | 85.23 | 89.57 |
| Pyrazole Compound K-3 (100 mg/kg) | 68.7 | 52.0 (Carrageenan model) |
| Indomethacin (10 mg/kg) | ~55-70 | ~60-75 |
| Celecoxib (10 mg/kg) | ~58-80 | ~65-83 |
Data synthesized from multiple sources for illustrative purposes.[1][28][29]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antioxidant Activity Screening of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The evaluation of their antioxidant potential is a crucial step in the drug discovery process, as oxidative stress is implicated in the pathophysiology of numerous diseases.[2] This document provides detailed application notes and standardized protocols for the in vitro antioxidant activity screening of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives. The methodologies described herein are based on established and widely used assays to assess free radical scavenging and reducing power capabilities.
Data Presentation: Antioxidant Activity of Related Pyrazole Derivatives
While specific antioxidant activity data for this compound is not extensively available in public literature, the following table summarizes the reported antioxidant activities of structurally related 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. This data, presented with IC50 values (the concentration required to inhibit 50% of the free radicals), offers a comparative framework for evaluating the potential efficacy of the target compound.
| Compound ID | Derivative of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | DPPH Scavenging Activity (IC50 in µM) | Nitric Oxide Scavenging Activity (IC50 in µM) | Hydroxyl Radical Scavenging Activity (IC50 in µM) | Hydrogen Peroxide Scavenging Activity (IC50 in µM) |
| 4a | (Unsubstituted Phenyl) | 89.34 | 85.12 | 81.45 | 78.32 |
| 4b | (4-CH3 Phenyl) | 75.21 | 71.89 | 68.23 | 65.43 |
| 4c | (4-OCH3 Phenyl) | 58.67 | 55.43 | 52.19 | 49.87 |
| 4d | (4-Cl Phenyl) | 69.87 | 66.34 | 62.78 | 59.91 |
| 4e | (4-NO2 Phenyl) | 62.11 | 59.76 | 56.43 | 53.21 |
| Standard | Ascorbic Acid | 45.23 | 42.11 | 39.87 | 36.54 |
Data adapted from a study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. The specific substitutions on the phenyl ring attached to the benzoyl group are indicated in the derivative column.[3]
Experimental Protocols
The following are detailed protocols for three common in vitro antioxidant activity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4][5]
Materials:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[6]
-
Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A control well should contain 100 µL of the sample solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.[6]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.[8][9]
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test Compound and Positive Control (Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Sample Preparation: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 190 µL of the diluted ABTS•+ solution.
-
Add 10 µL of the test compound or control solution at different concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[6][8]
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[8]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the increase in absorbance is measured at 593 nm.[4]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test Compound and Positive Control (Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.[4]
-
-
Sample Preparation: Prepare a dilution series of the test compound and positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound or control solution at different concentrations.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[4][8]
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are often expressed as Trolox Equivalents (TE).
Visualization of Workflows and Pathways
Experimental Workflow for Antioxidant Screening
Caption: Workflow for in vitro antioxidant activity screening.
General Mechanism of Antioxidant Action
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: NMR Characterization of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The synthesis is achieved via the Vilsmeier-Haack reaction. This document outlines the complete experimental procedure and presents the expected ¹H and ¹³C NMR spectroscopic data, based on the analysis of structurally related compounds. The presented data and protocols are intended to serve as a practical guide for researchers working with pyrazole derivatives.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug discovery. The specific compound, this compound, incorporates key structural motifs that are often explored in the development of new therapeutic agents. Accurate synthesis and structural elucidation are paramount for further derivatization and biological evaluation. NMR spectroscopy is the most powerful tool for the unambiguous characterization of such organic molecules. This note details the synthetic procedure and provides a comprehensive guide to the NMR spectral interpretation of the title compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a hydrazone intermediate followed by cyclization and formylation using the Vilsmeier-Haack reagent.
Step 1: Synthesis of N'-(1-phenylethylidene)benzylhydrazine (Hydrazone Intermediate)
-
To a solution of acetophenone (1.0 eq) in ethanol, add benzylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.
-
To this freshly prepared reagent, add the N'-(1-phenylethylidene)benzylhydrazine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data from structurally similar compounds and general principles of NMR spectroscopy.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| CHO | s | ~9.9 - 10.1 |
| H-5 (pyrazole) | s | ~8.2 - 8.5 |
| Phenyl (C3-Ph, 5H) | m | ~7.4 - 7.8 |
| Benzyl (N1-Ph, 5H) | m | ~7.2 - 7.4 |
| CH₂ (benzyl) | s | ~5.4 - 5.6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CHO | ~185 - 190 |
| C-3 (pyrazole) | ~150 - 155 |
| C-5 (pyrazole) | ~138 - 142 |
| C-4 (pyrazole) | ~115 - 120 |
| C-ipso (C3-Ph) | ~130 - 135 |
| C-ortho, C-meta, C-para (C3-Ph) | ~125 - 130 |
| C-ipso (N1-Ph) | ~135 - 140 |
| C-ortho, C-meta, C-para (N1-Ph) | ~127 - 129 |
| CH₂ (benzyl) | ~52 - 55 |
Visualizations
References
Application Notes and Protocols: Infrared Spectroscopy of Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1H-pyrazole-4-carbaldehyde. This document includes characteristic vibrational frequencies, a detailed experimental protocol for acquiring the IR spectrum, and a workflow for spectral analysis. Pyrazole-4-carbaldehyde and its derivatives are important scaffolds in medicinal chemistry, and understanding their spectroscopic properties is crucial for their synthesis and characterization.
Introduction
1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure consists of a five-membered pyrazole ring substituted with a formyl group at the 4-position. The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms. The infrared spectrum of this molecule provides a unique fingerprint, allowing for its identification and the characterization of its key functional groups. The principal vibrational modes of interest include the N-H stretch of the pyrazole ring, the C-H and C=O stretches of the aldehyde group, and the various stretching and bending vibrations of the pyrazole ring itself.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for 1H-pyrazole-4-carbaldehyde. The data is compiled from spectroscopic data for unsubstituted pyrazole and general data for aromatic aldehydes.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~3126 | Sharp, Medium | N-H stretch | The position of this band can be influenced by hydrogen bonding.[1] |
| ~3000-3100 | Medium to Weak | Aromatic C-H stretch | Characteristic of the C-H bonds in the pyrazole ring. |
| ~2830-2695 | Medium to Weak | Aldehyde C-H stretch | Often appears as one or two distinct bands. The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[2] |
| ~1700-1680 | Strong | C=O stretch (carbonyl) | Conjugation with the pyrazole ring lowers the frequency compared to aliphatic aldehydes. |
| ~1600-1450 | Medium to Strong | C=C and C=N ring stretching | Multiple bands are expected in this region corresponding to the vibrations of the pyrazole ring. |
| ~1400-1000 | Medium | In-plane C-H and N-H bending | This region, often referred to as the fingerprint region, contains numerous bands that are characteristic of the molecule as a whole. |
| Below 1000 | Medium to Weak | Out-of-plane C-H and N-H bending | Further characteristic absorptions of the pyrazole ring structure. |
Experimental Protocols
This section outlines the methodology for obtaining the FT-IR spectrum of 1H-pyrazole-4-carbaldehyde.
Materials and Equipment:
-
1H-pyrazole-4-carbaldehyde (solid)
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Agilent Advanced Cary-660 or similar)[1]
-
Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Protocol for FT-IR Spectrum Acquisition using ATR:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount of solid 1H-pyrazole-4-carbaldehyde onto the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to label the peaks of interest.
-
Compare the observed peak positions with the expected values in the data table for verification.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a clean spatula.
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove any sample residue.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the IR spectroscopy of pyrazole-4-carbaldehyde.
Caption: Workflow for FT-IR analysis of pyrazole-4-carbaldehyde.
Caption: Key vibrational modes for pyrazole-4-carbaldehyde.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives are a class of heterocyclic compounds with significant biological activities, making them promising candidates in drug discovery and development. Accurate characterization of these molecules is paramount, and mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and an analysis of its expected fragmentation patterns under common ionization techniques.
Predicted Mass Spectral Data
The fragmentation of this compound is anticipated to proceed through several key pathways, influenced by the pyrazole core, the aromatic aldehyde group, and the benzyl substituent. The molecular weight of this compound is 262.31 g/mol .[1][2]
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing rich structural information.[3][4] The major expected fragments are summarized below.
| m/z (Proposed) | Proposed Fragment Ion | Formula | Notes on Fragmentation Pathway |
| 262 | [M]•+ (Molecular Ion) | [C₁₇H₁₄N₂O]•+ | The parent molecule with one electron removed. |
| 261 | [M-H]•+ | [C₁₇H₁₃N₂O]•+ | Loss of a hydrogen radical, a common fragmentation for aldehydes. |
| 233 | [M-CHO]•+ | [C₁₆H₁₃N₂]•+ | Loss of the formyl radical (CHO) from the aldehyde group. |
| 171 | [M-C₇H₇]•+ | [C₁₀H₇N₂O]•+ | Cleavage of the benzyl group, leading to the pyrazole core with phenyl and carbaldehyde substituents. |
| 91 | [C₇H₇]+ | [C₇H₇]+ | A prominent peak corresponding to the benzyl cation, which can rearrange to the highly stable tropylium ion.[5][6] |
| 77 | [C₆H₅]+ | [C₆H₅]+ | The phenyl cation, which may arise from further fragmentation of other ions.[7] |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the analyte.[8][9]
| m/z (Proposed) | Proposed Ion | Formula | Notes |
| 263 | [M+H]⁺ | [C₁₇H₁₅N₂O]⁺ | Protonated molecule, expected to be the base peak in positive ion mode. |
| 285 | [M+Na]⁺ | [C₁₇H₁₄N₂ONa]⁺ | Sodium adduct, commonly observed in ESI-MS. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Solvent Selection: Dissolve the this compound sample in a high-purity volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[10][11] Water can also be used, particularly for ESI-MS.
-
Concentration:
-
For Electron Ionization (EI-MS) , typically coupled with Gas Chromatography (GC), prepare a solution with a concentration of approximately 1 mg/mL.
-
For Electrospray Ionization (ESI-MS) , a lower concentration in the range of 1-10 µg/mL is recommended to avoid ion suppression effects.[12]
-
-
Purification: Ensure the sample is free from non-volatile salts and buffers (e.g., phosphate, Tris), as these can interfere with the ionization process, especially in ESI-MS.[13] If necessary, utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.[10]
-
Filtration: Before analysis, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.[11]
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is suitable for a standard GC-MS or direct-infusion EI-MS system.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)[3]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
Scan Range: m/z 50-350
-
Data Acquisition: Full scan mode to capture all fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is suitable for a standard LC-MS or direct-infusion ESI-MS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray; typically 10-15 L/min.
-
Drying Gas (N₂) Temperature: 300-350 °C[9]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 100-400
-
Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 263) as the precursor.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Application Notes and Protocols: Developing Antimicrobial Agents from Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antimicrobial agents derived from pyrazole-4-carbaldehydes. This class of compounds has demonstrated significant potential in the development of new therapeutics to combat a range of pathogenic bacteria and fungi.
I. Application Notes
Pyrazole-4-carbaldehydes serve as versatile scaffolds in medicinal chemistry due to their established broad-spectrum biological activities.[1][2] Derivatives of this core structure have been reported to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The synthetic accessibility of the pyrazole ring and the reactivity of the 4-formyl group allow for extensive structural modifications to optimize antimicrobial potency and selectivity.[1][4]
A common and efficient method for the synthesis of 3-aryl substituted pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction.[1][4] This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[1] Subsequent modifications of the carbaldehyde group, for instance, through condensation reactions to form Schiff bases or other derivatives, have been shown to enhance biological activity.[5][6]
The antimicrobial efficacy of these compounds is often evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods such as agar well diffusion and broth microdilution are employed to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[7][8] Some studies have explored the mechanism of action, with DNA gyrase being identified as a potential target for some pyrazole derivatives, highlighting their potential to disrupt essential bacterial processes.[2][9]
II. Quantitative Data Summary
The following tables summarize the antimicrobial activity of various pyrazole-4-carbaldehyde derivatives as reported in the literature.
Table 1: Antibacterial Activity of Pyrazole-4-carbaldehyde Derivatives (Zone of Inhibition in mm)
| Compound ID | R Group | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4c | 2,4,6-trichlorophenoxy | 25 | 27 | 26 | 24 | [4] |
| 4f | 4-bromophenoxy | 24 | 26 | 25 | 23 | [4] |
| Ciprofloxacin | (Standard) | 27 | 25 | 27 | 26 | [4] |
Table 2: Antifungal Activity of Pyrazole-4-carbaldehyde Derivatives (Zone of Inhibition in mm)
| Compound ID | R Group | Candida albicans | Aspergillus niger | Reference |
| 4c | 2,4,6-trichlorophenoxy | 26 | 24 | [4] |
| 4f | 4-bromophenoxy | 25 | 23 | [4] |
| Amphotericin B | (Standard) | 27 | 23 | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| 21a | 62.5 | 125 | 62.5 | 125 | 2.9 | 7.8 | [7] |
| Chloramphenicol | (Standard) | - | - | - | - | - | - |
| Clotrimazole | (Standard) | - | - | - | - | - | - |
III. Experimental Protocols
Protocol 1: Synthesis of 3-(Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes
This protocol describes a general procedure for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.[4]
Materials:
-
Substituted acetophenone hydrazones
-
Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Cold water
-
Appropriate solvent for recrystallization (e.g., DMF)
Procedure:
-
Dissolve the substituted acetophenone hydrazone (0.005 mol) in the Vilsmeier-Haack reagent, which is prepared by mixing DMF (10 ml) and POCl₃ (2 ml).
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with sodium bicarbonate.
-
Filter the solid product that separates out.
-
Wash the solid with cold water.
-
Dry the product and recrystallize it from a suitable solvent like DMF.
-
Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H NMR, and Mass spectrometry.[1][4]
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized compounds using the agar well diffusion method.[7][8]
Materials:
-
Synthesized pyrazole derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)[4][7]
-
Standard antifungal (e.g., Amphotericin B, Clotrimazole)[4][7]
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)[4]
-
Fungal strains (e.g., C. albicans, A. niger)[4]
-
Mueller-Hinton Agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as a solvent[10]
-
Incubator
Procedure:
-
Prepare sterile Mueller-Hinton agar plates.
-
Inoculate the agar plates uniformly with the test microorganisms (adjusted to 0.5 McFarland standard).
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized compounds and standard drugs at a specific concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions and standard drug solutions into separate wells.
-
Add the same volume of the solvent to one well as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the determination of the MIC of the synthesized compounds using the broth microdilution method.[5][8]
Materials:
-
Synthesized pyrazole derivatives
-
Standard antimicrobial agents
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the synthesized compounds and standard drugs in the broth across the wells.
-
Prepare an inoculum of the test microorganism and adjust its concentration.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.[5]
IV. Visualizations
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jpsionline.com [jpsionline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system is not optimal, leading to product loss in the mother liquor.- The cooling process was too rapid, preventing efficient crystal formation.- An excessive amount of solvent was used to dissolve the crude product. | - Screen for alternative solvent systems. Good single solvents for pyrazole derivatives include methanol, ethanol, and isopropanol. Mixed solvent systems like hexane/ethyl acetate can also be effective.[1]- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.- Use the minimum amount of hot solvent required to fully dissolve the crude material. |
| Product Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the recrystallization solvent.- The presence of significant impurities is depressing the melting point. | - Select a solvent with a lower boiling point.- Try a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until turbidity appears, then allow to cool slowly.[1]- Perform an initial purification step, such as a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization. |
| Persistent Impurities After Column Chromatography | - The chosen eluent system does not provide adequate separation of the product from impurities.- The column was overloaded with the crude product.- Co-elution of impurities with similar polarity to the product. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[2]- For structurally similar compounds, chloroform has also been used as an eluent.[3]- Ensure the ratio of crude product to silica gel is appropriate (typically 1:50 to 1:100 by weight).- If impurities persist, a second column with a different solvent system or a different stationary phase (e.g., alumina) may be necessary. |
| Multiple Spots on TLC After Purification | - The product may be degrading on the silica gel of the TLC plate or column.- The presence of regioisomers that are difficult to separate. | - Add a small amount of a neutralizer like triethylamine to the eluent to prevent degradation of sensitive compounds on silica.- Consider fractional recrystallization if regioisomers have different solubilities.[1] This involves multiple recrystallization steps to enrich one isomer. |
| Product Appears as a Gummy Solid | - Residual solvent (e.g., DMF from the Vilsmeier-Haack synthesis) is present.- The product is not sufficiently pure to crystallize properly. | - Ensure all high-boiling solvents like DMF are thoroughly removed under high vacuum. Washing the crude product with water can also help remove residual DMF.[4]- Purify the gummy solid by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction can sometimes lead to side products. Potential impurities include unreacted starting materials (hydrazones), and potentially di-formylated products, although formylation at the C4 position is strongly preferred for such pyrazoles.[1] In some cases, if hydroxyl groups are present on the pyrazole ring, they can be replaced by a chlorine atom.[5]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For similar pyrazole-4-carbaldehyde derivatives, methanol and dimethylformamide (DMF) have been successfully used for recrystallization.[1][4] A mixed solvent system of hexane and ethyl acetate is also a good candidate to explore. The ideal solvent or solvent system should be determined empirically.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A3: Based on protocols for analogous compounds, a mixture of hexane and ethyl acetate is a common choice for the purification of pyrazole derivatives by silica gel column chromatography.[2] For a similar bromo-substituted analogue, chloroform was used as the eluent.[3] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q4: How can I monitor the purity of my this compound?
A4: The purity of the compound can be effectively monitored by thin-layer chromatography (TLC) using silica gel plates.[6] Visualization can be achieved under a UV lamp. Further characterization and purity confirmation can be done using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]
Q5: What is the expected melting point of pure this compound?
A5: The melting point of a pure compound is a key indicator of its identity and purity. While a specific melting point for this compound is not consistently reported across publicly available literature, a related compound, 3-phenyl-1H-pyrazole-4-carboxaldehyde, has a reported melting point in the range of 142-150 °C.[2][7] The presence of the benzyl group will likely alter this value.
Data Presentation
Table 1: Physical and Chromatographic Data
| Property | Value/Range | Reference Compound(s) |
| Molecular Formula | C₁₇H₁₄N₂O | This compound[8] |
| Molecular Weight | 262.31 g/mol | This compound[8] |
| Appearance | Typically a solid | General pyrazole derivatives |
| Melting Point | 142-150 °C | 3-phenyl-1H-pyrazole-4-carboxaldehyde[2][7] |
| TLC Eluent (Hexane:Ethyl Acetate) | 19:1 to 4:1 | General pyrazole derivatives[2] |
Table 2: Solubility of Pyrazole Derivatives
| Solvent | Solubility | Notes |
| Methanol | Soluble upon heating | Commonly used for recrystallization.[1] |
| Ethanol | Soluble upon heating | A good candidate for recrystallization.[1] |
| Chloroform | Soluble | Can be used as an eluent in column chromatography.[3] |
| Dimethylformamide (DMF) | Readily soluble | Used for recrystallization of some pyrazole-4-carbaldehydes.[4] |
| Water | Insoluble | Useful for washing out water-soluble impurities.[4] |
| Hexane | Sparingly soluble to insoluble | Often used as a non-polar component in mixed solvents for recrystallization and chromatography. |
| Ethyl Acetate | Moderately soluble | Often used as a polar component in mixed solvents for recrystallization and chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and all the solid has dissolved. Add more methanol dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate, 19:1).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 588687-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Phenyl-1H-pyrazole-4-carboxaldehyde 97 26033-20-5 [sigmaaldrich.com]
- 8. matrixscientific.com [matrixscientific.com]
Technical Support Center: Pyrazole-4-Carbaldehyde Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbaldehyde and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a Vilsmeier-Haack reaction on my 3-substituted pyrazole and isolated a chlorinated product instead of the expected aldehyde. What happened?
A1: This is a common issue, particularly if your starting material was a 3-hydroxypyrazole. The Vilsmeier-Haack reagent (POCl₃/DMF) is a potent chlorinating agent.[1] The hydroxyl group on the pyrazole ring can be substituted by a chlorine atom under the reaction conditions, leading to the formation of a 5-chloro-1,3-disubstituted pyrazole, which may or may not be subsequently formylated at the 4-position.[1][2]
Troubleshooting:
-
Protecting Groups: If the hydroxyl group is not desired in the final product, this side reaction can be exploited. However, if the hydroxyl group must be retained, consider protecting it before the Vilsmeier-Haack reaction.
-
Alternative Formylating Agents: Explore milder formylation methods that do not employ phosphorus oxychloride.
Q2: My reaction yield is very low, and I've recovered a significant amount of my starting pyrazole. Why isn't the formylation proceeding?
A2: The success of the Vilsmeier-Haack formylation is highly dependent on the electronic properties of the pyrazole ring. The reaction is an electrophilic aromatic substitution, and therefore, electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation.[3]
Troubleshooting:
-
Reaction Conditions: For deactivated substrates, more forcing conditions may be necessary. This includes increasing the temperature, prolonging the reaction time, and using a larger excess of the Vilsmeier reagent.[3]
-
Substrate Modification: If possible, modify your synthetic route to formylate the pyrazole ring before introducing strong electron-withdrawing groups.
-
Alternative Synthesis: Consider alternative synthetic routes to the desired pyrazole-4-carbaldehyde, such as the oxidation of a corresponding 4-methyl or 4-hydroxymethylpyrazole.
Q3: I've observed a minor, unexpected product with a mass corresponding to the loss of HCl from my chlorinated starting material. What is this side product?
A3: You have likely formed a vinylpyrazole derivative through a dehydrochlorination reaction. This has been observed as a side reaction during the Vilsmeier-Haack formylation of certain chloro-substituted pyrazoles.[3]
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures may promote this elimination side reaction.
-
Purification: This side product can often be separated from the desired product by column chromatography.
Q4: Is it possible to get diformylation on the pyrazole ring? I'm concerned about the formation of a dicarbaldehyde.
A4: While mono-formylation at the C4-position is most common for pyrazoles due to the directing effects of the nitrogen atoms, diformylation is a known, albeit less common, side reaction in Vilsmeier-Haack chemistry, particularly with highly activated aromatic systems.[4][5] The formation of a pyrazole-4,5-dicarbaldehyde is theoretically possible, especially under harsh reaction conditions or with a highly activated pyrazole ring.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum effective amount to favor mono-formylation.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction. Quench the reaction as soon as the starting material is consumed and the desired product is formed.
Troubleshooting Guide: Common Side Products
| Issue/Side Product | Potential Cause(s) | Recommended Solution(s) |
| 5-Chloropyrazole Derivative | Starting material is a hydroxypyrazole; excess POCl₃. | Protect the hydroxyl group; use alternative formylating agents. |
| Unreacted Starting Material | Electron-withdrawing groups on the pyrazole ring; insufficient reagent or mild conditions. | Increase reaction temperature, time, and excess of Vilsmeier reagent.[3] |
| Dehydrochlorination Product | Elimination of HCl from a chloro-substituted pyrazole. | Maintain careful temperature control; purify by column chromatography.[3] |
| Incompletely Cyclized Intermediates | When starting from hydrazones, improper reaction temperature or time. | Optimize reaction temperature and monitor for complete cyclization. |
| Diformylation (4,5-dicarbaldehyde) | Highly activated pyrazole ring; excess Vilsmeier reagent; prolonged reaction time. | Use stoichiometric amounts of Vilsmeier reagent; carefully monitor reaction progress.[5] |
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the formylation of various 5-chloro-1,3-disubstituted pyrazoles, adapted from Popov, A. V. et al., Arkivoc, 2019.[3]
| Entry | R¹ | R² | Pyrazole:DMF:POCl₃ (ratio) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pr | Me | 1:5:2 | 120 | 2 | 55 |
| 2 | Et | Me | 1:5:2 | 120 | 1 | 65 |
| 3 | Ph | Me | 1:5:2 | 120 | 6 | 72 |
| 4 | 4-Cl-Ph | Me | 1:5:2 | 120 | 10 | 70 |
| 5 | 4-NO₂-Ph | Me | 1:5:2 | 120 | 12 | 0* |
*Starting material recovered quantitatively.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloropyrazole [3]
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and a magnetic stirrer, add dry N,N-dimethylformamide (DMF, 5-6 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 15-20 minutes, during which the Vilsmeier reagent will form.
-
Addition of Substrate: Dissolve the 1,3-disubstituted-5-chloropyrazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 120 °C) for the required time (1-12 hours), monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic mixture by the portion-wise addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure pyrazole-4-carbaldehyde.
Visualizations
Caption: Reaction pathways in pyrazole-4-carbaldehyde synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
Technical Support Center: Synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves two main steps:
-
Hydrazone Formation: Condensation of a substituted acetophenone (e.g., acetophenone) with a substituted hydrazine (e.g., benzylhydrazine) to form the corresponding hydrazone intermediate.
-
Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent (typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) which facilitates a cyclization and formylation in one pot to yield the target pyrazole-4-carbaldehyde.[1][4]
Q2: My reaction yield is consistently low. What are the most critical parameters to optimize?
Low yield is a common issue that can often be resolved by carefully optimizing several key reaction parameters:
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (DMF/POCl₃) to the hydrazone substrate is critical. Using an excess of the Vilsmeier reagent can significantly improve yields by ensuring the complete conversion of the starting material.[5]
-
Temperature: The reaction temperature influences both the rate of reaction and the formation of side products. While the Vilsmeier reagent is prepared at a low temperature (0-5 °C), the formylation step often requires heating.[6] Optimal temperatures typically range from 60°C to 120°C, depending on the substrate's reactivity.[2][5]
-
Reaction Time: The reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal duration. Insufficient time leads to incomplete conversion, while excessively long times, especially at high temperatures, can cause product decomposition.[5][6]
-
Purity of Reagents: The Vilsmeier-Haack reaction is sensitive to moisture. Using anhydrous solvents (especially DMF) and fresh, high-purity POCl₃ is essential to prevent the decomposition of the Vilsmeier reagent and minimize side reactions.[6]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products can be attributed to several factors:
-
Unreacted Starting Material: If the reaction is incomplete, you will see spots corresponding to the starting hydrazone.
-
Chloroiminium Intermediates: The reaction proceeds through various intermediates, and if the final hydrolysis step (during work-up) is incomplete, these may be present.
-
Hydroxymethylation: If the DMF used is old or has degraded, it can generate formaldehyde under heating, potentially leading to the formation of a minor hydroxymethylated by-product.[5]
-
Products of Decomposition: Harsh reaction conditions (excessively high temperature or long reaction times) can lead to the decomposition of the starting material or the desired product into a tarry residue.[6]
Q4: How can I effectively purify the final product?
Purification is crucial for obtaining this compound of high purity. The most common methods include:
-
Recrystallization: This is a highly effective method for purifying the crude solid product. Methanol or ethanol are frequently reported as suitable solvents for recrystallization.[1]
-
Column Chromatography: For removing closely related impurities or when the product is an oil, column chromatography using silica gel is recommended. A common eluent system is a mixture of hexane and ethyl acetate.
Q5: Are there alternative methods to improve yield and reduce reaction time?
Yes, modern energy-efficient techniques have been successfully applied to the Vilsmeier-Haack reaction to accelerate the synthesis and improve yields. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[2][7] For a similar synthesis, a yield of 83% was achieved in 10 minutes under microwave conditions, compared to 65% in 2 hours with conventional heating.[2]
-
Ultrasonic Acceleration: Sonication is another energy-efficient method that can enhance reaction rates and yields by improving mass transfer and creating localized high-temperature and pressure zones.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Vilsmeier Reagent: Reagent may have decomposed due to moisture. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[6] |
| 2. Low Substrate Reactivity: The starting pyrazole or hydrazone is not sufficiently electron-rich. | 2. Increase the reaction temperature gradually (e.g., to 80-120 °C) and/or use a larger excess of the Vilsmeier reagent (e.g., 4-6 equivalents of DMF and 2-4 equivalents of POCl₃).[5] | |
| 3. Insufficient Reaction Time: The reaction has not gone to completion. | 3. Monitor the reaction progress using TLC. If starting material persists, extend the reaction time at the optimized temperature.[5] | |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction led to uncontrolled temperature increase, causing polymerization or decomposition. | 1. Maintain strict temperature control, especially during reagent addition, using an ice-salt bath if necessary.[6] |
| 2. Impure Reagents: Impurities in starting materials or solvents catalyzed side reactions. | 2. Use high-purity, purified starting materials and anhydrous solvents. | |
| Multiple Products on TLC | 1. Incomplete Reaction: Starting material remains. | 1. Optimize reaction time, temperature, and reagent stoichiometry for full conversion. |
| 2. Side Reactions: Conditions are too harsh or reagents are not pure. | 2. Lower the reaction temperature or shorten the reaction time. Ensure the use of high-purity, anhydrous reagents. Purify the crude product using column chromatography to isolate the desired compound.[5] | |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: Product is lost in the aqueous layer during work-up. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Perform multiple extractions with an organic solvent (e.g., ethyl acetate, DCM). |
| 2. Emulsion Formation: Difficult phase separation during aqueous work-up. | 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
Data Presentation: Optimizing Vilsmeier-Haack Conditions
The following table, adapted from a study on the formylation of substituted pyrazoles, illustrates how reagent stoichiometry and temperature can be optimized to improve yield. While the substrate is different, the principles are directly applicable.[5]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | No Reaction |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 1 | 67 |
| 5 | 1 : 6 : 4 | 120 | 2 | 67 |
This data demonstrates that increasing the excess of the Vilsmeier reagent and using a higher temperature (120°C) significantly improves the product yield.[5]
Experimental Protocols
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common methodologies for similar pyrazole syntheses.[1][2]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, e.g., 6 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, e.g., 2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve the starting material, acetophenone benzylhydrazone (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 65-80 °C.
-
Stir the reaction mixture at this temperature for 4-6 hours, monitoring its progress by TLC until the starting material is consumed.[1]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The solid product should precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure this compound.[1]
Visualizations
Caption: Synthetic pathway for the target molecule.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships influencing yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. degres.eu [degres.eu]
Technical Support Center: Synthesis of Pyrazole Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazole aldehydes.
Troubleshooting Guides & FAQs
This section is organized by common issues encountered during the synthesis of pyrazole aldehydes, with a primary focus on the widely used Vilsmeier-Haack reaction, as well as addressing challenges with the Duff and Reimer-Tiemann reactions.
Vilsmeier-Haack Reaction: Common Issues and Solutions
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich pyrazoles.[1][2] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3]
Q1: Why is my Vilsmeier-Haack reaction resulting in a low yield or failing altogether?
A1: Low or no product yield is a frequent issue and can be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the glassware or reagents will lead to its decomposition.
-
Troubleshooting: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and high-purity, dry starting materials. The Vilsmeier reagent should be prepared fresh for each reaction.
-
-
Insufficiently Reactive Substrate: The electronic nature of the pyrazole ring significantly influences its reactivity. Electron-withdrawing groups on the ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[4][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.[8]
-
-
Product Decomposition During Work-up: The newly synthesized pyrazole aldehyde may be unstable under the work-up conditions.
-
Troubleshooting: Employ a careful work-up procedure, avoiding excessively high temperatures or prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully, for instance with a saturated solution of sodium bicarbonate.
-
Q2: My reaction mixture has turned into a dark, tarry residue. What went wrong?
A2: The formation of a dark, polymeric residue is often a sign of side reactions or decomposition.
-
Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and/or product.
-
Troubleshooting: Maintain strict temperature control throughout the reaction. The preparation of the Vilsmeier reagent should be done at low temperatures (e.g., 0-10 °C), and the pyrazole substrate should be added slowly to manage the reaction exotherm.
-
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions.
-
Troubleshooting: Use purified, high-purity starting materials and anhydrous solvents.
-
Q3: I am observing multiple products on my TLC plate. How can I improve the selectivity?
A3: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity Issues: For unsymmetrically substituted pyrazoles, formylation can potentially occur at different positions. However, the Vilsmeier-Haack reaction on pyrazoles is generally highly regioselective, with the formyl group being introduced at the C4 position.[6]
-
Troubleshooting: If you suspect the formation of regioisomers, careful characterization of the products (e.g., by NMR) is necessary. Optimizing the reaction conditions (e.g., temperature, solvent) may improve selectivity.
-
-
Side Reactions: The Vilsmeier reagent can react with other functional groups in the molecule. For instance, hydroxyl groups can be converted to chlorides.[1]
-
Troubleshooting: Protect sensitive functional groups before carrying out the Vilsmeier-Haack reaction.
-
Q4: I am having difficulty isolating and purifying my pyrazole aldehyde.
A4: Isolation and purification challenges are common.
-
Product is Water-Soluble: Some pyrazole aldehydes may have significant solubility in water, leading to losses during aqueous work-up.
-
Troubleshooting: Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer. Perform multiple extractions with a suitable organic solvent.
-
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.
-
Troubleshooting: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
-
-
Purification by Chromatography:
-
Troubleshooting: If purification by column chromatography is challenging, try different solvent systems. A gradient elution may be necessary to separate the product from impurities. Recrystallization can also be an effective purification method.[9] A general method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, forming an acid addition salt with an inorganic or organic acid, crystallizing the salt, and then neutralizing to obtain the purified pyrazole.[10]
-
Duff Reaction: Common Issues and Solutions
The Duff reaction is another method for the formylation of aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2] It is generally less efficient than the Vilsmeier-Haack reaction.[11]
Q1: My Duff reaction on a pyrazole substrate is giving a very low yield. Is this normal?
A1: Yes, low to moderate yields are a known drawback of the Duff reaction.[2] However, several factors can be optimized:
-
Substrate Reactivity: The Duff reaction requires electron-rich aromatic substrates.[11] Pyrazoles with electron-donating substituents will react more readily.
-
Troubleshooting: Ensure your pyrazole substrate is sufficiently activated. This method may not be suitable for pyrazoles with strong electron-withdrawing groups.
-
-
Reaction Conditions: The reaction is typically carried out at high temperatures (150-160 °C) in a solvent like glycerol with boric acid.[12]
Q2: Are there common side products in the Duff reaction with pyrazoles?
A2: The mechanism of the Duff reaction is complex and can lead to the formation of byproducts. The reaction proceeds through an iminium ion intermediate, and incomplete hydrolysis or side reactions of this intermediate can occur.
-
Troubleshooting: Careful control of the reaction conditions and a thorough work-up, including an acidic hydrolysis step, are crucial to obtaining the desired aldehyde. Purification by column chromatography is often necessary to remove byproducts.[13]
Reimer-Tiemann Reaction: Common Issues and Solutions
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols, employing chloroform and a strong base.[2] Its application to pyrazoles is less common.
Q1: Can the Reimer-Tiemann reaction be used to synthesize pyrazole aldehydes?
A1: While the Reimer-Tiemann reaction is highly effective for phenols, its use with other electron-rich heterocycles like pyrazoles is not well-documented and can be problematic. The reactive intermediate is dichlorocarbene (:CCl₂), which can undergo other reactions. For instance, with pyrroles, ring expansion to form 3-chloropyridine can occur.[15]
Q2: What are the likely challenges if I attempt a Reimer-Tiemann reaction on a pyrazole?
A2: You may encounter several issues:
-
Low Yield: The reaction is known for its often low yields, even with ideal substrates.[15]
-
Ring Expansion/Rearrangement: As seen with pyrroles, the dichlorocarbene intermediate can lead to ring expansion products instead of the desired aldehyde.
-
Harsh Reaction Conditions: The use of a strong base and heat can be incompatible with many functionalized pyrazole substrates.
Recommendation: For the formylation of pyrazoles, the Vilsmeier-Haack reaction is generally the more reliable and higher-yielding method.
Data Presentation
Table 1: Comparison of Formylation Methods for Pyrazole Aldehyde Synthesis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Reimer-Tiemann Reaction |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF) | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) and strong base |
| Reactive Electrophile | Chloroiminium ion | Iminium ion derived from HMTA | Dichlorocarbene (:CCl₂) |
| Typical Substrates | Electron-rich aromatics and heterocycles (e.g., pyrazoles) | Highly activated aromatics (e.g., phenols), some heterocycles | Phenols, some electron-rich heterocycles |
| Common Yields for Pyrazoles | Good to excellent | Low to moderate | Generally low and often not reported |
| Reaction Conditions | Mild to moderate (0 °C to reflux) | Harsh (High temperatures, e.g., 150-160 °C) | Harsh (Strong base, heat) |
| Key Advantages | High yields, good regioselectivity, versatile | Uses stable and less hazardous reagents than some alternatives | Well-established for phenols |
| Key Disadvantages | Moisture-sensitive reagent, hazardous reagents (POCl₃) | Often low yields, high temperatures required | Low yields, potential for ring expansion in heterocycles, use of chloroform |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0-4.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0-10 °C for 10-15 minutes until a viscous, white precipitate (the Vilsmeier reagent) forms.[1][5]
-
Formylation Reaction: Dissolve the pyrazole starting material (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-120 °C) for the required time (typically 2-24 hours).[1][5] Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Carefully neutralize the mixture to pH ~7-8 with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[5]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for Vilsmeier-Haack synthesis.
Caption: Comparison of pyrazole formylation methods.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Cyclization of Acetophenone Phenylhydrazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Fischer indole synthesis of 2-phenylindole from acetophenone phenylhydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for acetophenone phenylhydrazone?
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds in several key steps. First, acetophenone and phenylhydrazine condense to form acetophenone phenylhydrazone. This hydrazone then tautomerizes to an enamine intermediate in the presence of an acid catalyst. The enamine undergoes a[1][1]-sigmatropic rearrangement, which is the crucial bond-forming step. Finally, the resulting intermediate cyclizes and eliminates ammonia to yield the aromatic 2-phenylindole product.[2]
Q2: Which acid catalysts are typically used for this cyclization?
A variety of Brønsted and Lewis acids can be employed to catalyze the cyclization of acetophenone phenylhydrazone.[2] Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2]
The choice of catalyst can significantly impact the reaction yield and conditions required.
Q3: What are the expected yield ranges for the synthesis of 2-phenylindole?
Yields can vary widely depending on the specific reaction conditions, including the catalyst used, reaction temperature, and purification method. Reported yields for the cyclization of acetophenone phenylhydrazone to 2-phenylindole typically range from 60% to over 90%.
Troubleshooting Guide
Issue 1: Low or No Yield of 2-Phenylindole
Possible Causes and Solutions
-
Inactive Catalyst: The acid catalyst may be old or hydrated. For Lewis acids like zinc chloride, ensure they are anhydrous. Consider using a freshly opened or properly stored catalyst.
-
Insufficient Acid: The Fischer indole synthesis generates ammonia as a byproduct, which can neutralize the acid catalyst.[3] Stoichiometric or even excess amounts of the catalyst may be necessary.
-
Low Reaction Temperature: The[1][1]-sigmatropic rearrangement often requires significant thermal energy. If the reaction is sluggish, a gradual and careful increase in temperature may improve the yield. However, be mindful that excessive heat can lead to decomposition and tar formation.
-
Purity of Starting Materials: Impurities in the acetophenone phenylhydrazone can interfere with the reaction. It is advisable to use freshly prepared or purified hydrazone. The synthesis of the hydrazone itself can yield 87-91% after recrystallization.[4]
-
N-N Bond Cleavage: A significant side reaction is the cleavage of the nitrogen-nitrogen bond in the hydrazone or enamine intermediate. This is more prevalent with electron-donating groups on the phenylhydrazine ring but can still occur. This cleavage can lead to the formation of aniline and other byproducts. Using a milder acid or lower temperature might mitigate this, but often at the cost of a slower reaction rate.
Issue 2: Formation of a Dark, Tarry, or Polymeric Residue
Possible Causes and Solutions
-
Excessive Heat: High reaction temperatures can lead to the decomposition of the starting materials, intermediates, or the final indole product, resulting in polymerization and tar formation.
-
Highly Concentrated or Strong Acid: Very strong acidic conditions can also promote side reactions and decomposition. While a strong acid is necessary, using an excessive amount or a highly corrosive one at elevated temperatures can be detrimental.
-
Air Oxidation: While the reaction is not typically performed under an inert atmosphere, prolonged exposure to air at high temperatures can contribute to the formation of colored impurities.
Recommendations:
-
Carefully control the reaction temperature, using an oil bath for consistent heating.
-
Optimize the amount of acid catalyst; use the minimum amount required for efficient conversion.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected to be a major issue.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
-
Presence of Unreacted Starting Materials: Incomplete conversion will leave unreacted acetophenone phenylhydrazone in the reaction mixture.
-
Formation of Side Products: The presence of side products, such as aniline from N-N bond cleavage, can complicate purification.
-
Tar Formation: The presence of tarry residues can make isolation by crystallization or chromatography challenging.
Purification Strategies:
-
Work-up: After the reaction, the mixture is typically poured into a large volume of cold water or ice to precipitate the crude 2-phenylindole.[5]
-
Filtration and Washing: The crude solid is collected by vacuum filtration and washed thoroughly with water to remove the acid catalyst and any water-soluble impurities. A subsequent wash with a cold, non-polar solvent like ethanol can help remove some organic impurities.[4]
-
Recrystallization: This is a highly effective method for purifying solid 2-phenylindole. Ethanol is a commonly used solvent for recrystallization.[5] For highly impure samples, treatment with activated charcoal during recrystallization can help remove colored impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexane.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 2-Phenylindole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| ZnCl₂ | Neat | 170 | 5 minutes | 72-80 | Organic Syntheses, CV3, 725 (1955) |
| Polyphosphoric Acid (PPA) | Neat | 100 | 10-15 minutes | Not specified | --INVALID-LINK-- |
| H₂SO₄ / H₃PO₄ | Neat | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| Methanesulfonic Acid | Neat | Hot water bath | 10 minutes | Not specified | --INVALID-LINK-- |
| Zeolite Y | Not specified | Not specified | 1 hour | 93 (isomer mixture) | Acta Chem. Scand. 44: 614-616 |
Experimental Protocols
Synthesis of 2-Phenylindole using Zinc Chloride (from Organic Syntheses)
-
Preparation of Acetophenone Phenylhydrazone: In a flask, warm a mixture of acetophenone (0.33 mole) and phenylhydrazine (0.33 mole) on a steam cone for 1 hour. Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitation and then cool the mixture in an ice bath. Collect the product by filtration and wash with 25 mL of cold ethanol. A second crop can be obtained by concentrating the filtrate. The total yield of acetophenone phenylhydrazone is typically 87-91%.[4]
-
Cyclization: In a 1-L beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mole) and 250 g of powdered anhydrous zinc chloride. Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes, and white fumes will evolve.
-
Remove the beaker from the oil bath and continue to stir for 5 minutes. To prevent the mixture from solidifying into a hard mass, thoroughly stir in 200 g of clean sand.
-
Work-up and Purification: Allow the mixture to cool. To dissolve the zinc chloride, digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
Filter the sand and crude 2-phenylindole. Boil the collected solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with Norit (activated charcoal) and filter through a hot Büchner funnel. Wash the sand and Norit with 75 mL of hot ethanol.
-
Cool the combined filtrates to room temperature. Collect the crystalline 2-phenylindole by filtration and wash three times with small portions (15-20 mL) of cold ethanol. The first crop is typically quite pure. A second crop can be obtained by concentrating the filtrate. The total yield of 2-phenylindole is in the range of 72-80%.[4]
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis of 2-phenylindole.
Caption: A troubleshooting workflow for the acetophenone phenylhydrazone cyclization.
Safety Precautions
-
Acids: Strong acids like sulfuric acid, polyphosphoric acid, and hydrochloric acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Always handle it in a fume hood.
-
High Temperatures: The reaction is often performed at elevated temperatures. Use appropriate heating apparatus (e.g., an oil bath with a temperature controller) and take precautions against thermal burns.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
Technical Support Center: Purification of Pyrazole-4-carbaldehydes
Welcome to the Technical Support Center for the purification of pyrazole-4-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the purification of pyrazole-4-carbaldehydes.
Issue 1: Presence of Colored Impurities in the Final Product
Q: My final pyrazole-4-carbaldehyde product has a persistent yellow or brown color. How can I remove these colored impurities?
A: Colored impurities are a common issue, often arising from the starting materials or side reactions during synthesis, particularly in the Vilsmeier-Haack reaction. Here are several strategies to decolorize your product:
-
Activated Carbon Treatment: This is a common and effective method for removing colored impurities.
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w) to the solution and heat for a short period. Hot-filter the solution to remove the carbon, and then allow the filtrate to cool for crystallization. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields.
-
-
Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the product from colored impurities.
-
Solvent Selection: Experiment with different solvent systems. Common choices include ethanol/water, methanol, isopropanol, or mixtures like hexane/ethyl acetate.[1] The goal is to find a solvent in which the pyrazole-4-carbaldehyde is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired compound from colored byproducts.
-
Issue 2: "Oiling Out" During Recrystallization
Q: During the cooling phase of recrystallization, my product separates as an oil instead of crystals. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high in the cooling solution.[2][3][4][5][6] This is a common problem that can trap impurities and prevent the formation of pure crystals.
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil redissolves and add more of the hot solvent. Then, allow it to cool slowly.[2]
-
Slower Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Change the Solvent System: The chosen solvent may not be ideal.
-
Try a lower-boiling point solvent.
-
For mixed solvent systems, adjust the ratio of the "good" solvent to the "poor" solvent. You can try dissolving the compound in a minimum amount of the "good" solvent at room temperature and then slowly adding the "poor" solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
-
Seed the Solution: Introduce a small, pure crystal of the desired compound (a seed crystal) to the cooled, supersaturated solution to induce crystallization at a specific temperature.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
Issue 3: Difficulty in Separating Regioisomers
Q: My synthesis has produced a mixture of pyrazole-4-carbaldehyde regioisomers. How can I separate them?
A: The formation of regioisomers is a frequent challenge in pyrazole synthesis.[7] Their separation can be difficult due to their similar physical properties.
Separation Techniques:
-
Column Chromatography: This is often the most effective method for separating regioisomers.[8][9]
-
Optimization: Careful selection of the eluent system is crucial. A shallow polarity gradient and a long column can improve separation. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column. A common eluent system is a mixture of ethyl acetate and hexane.[8]
-
-
Fractional Recrystallization: This technique can be employed if the regioisomers have sufficiently different solubilities in a particular solvent.[1]
-
Procedure: This method involves a series of recrystallization steps. The initial crystallization will enrich the less soluble isomer in the solid phase. The mother liquor is then concentrated and subjected to further recrystallizations to isolate the more soluble isomer. This process can be laborious and may result in significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a powerful tool for the formylation of pyrazoles.[10][11][12][13] However, it can lead to several impurities, including:
-
Unreacted starting materials: Incomplete reactions can leave residual pyrazole precursors.
-
Over-formylated products: In some cases, diformylation can occur.
-
Side-products from the Vilsmeier reagent: The reagent itself can undergo side reactions.
-
Products of chlorination: If the starting pyrazole has a hydroxyl group, it can sometimes be replaced by a chlorine atom.[14]
-
Colored byproducts: As mentioned earlier, these are common.
Q2: What is a general work-up procedure for a Vilsmeier-Haack reaction to synthesize pyrazole-4-carbaldehydes?
A2: A typical work-up involves pouring the reaction mixture onto crushed ice and then neutralizing it with a base such as sodium bicarbonate or sodium hydroxide until the solution is basic.[15][16] The solid product that precipitates is then collected by filtration, washed with cold water, and dried. Further purification by recrystallization or column chromatography is usually necessary.
Q3: Can I use a method other than column chromatography or recrystallization for purification?
A3: While column chromatography and recrystallization are the most common and effective methods, other techniques can be considered depending on the properties of your compound:
-
Distillation: If the pyrazole-4-carbaldehyde is a liquid and thermally stable, distillation under reduced pressure can be an option for purification.
-
Acid-Base Extraction: If your compound has basic or acidic functionalities that differ significantly from the impurities, an acid-base extraction can be a useful preliminary purification step.
Data Presentation
Table 1: Comparison of Common Purification Methods for Pyrazole-4-carbaldehydes
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-85% | Simple, cost-effective, good for removing minor impurities. | Can be time-consuming, risk of "oiling out", may not separate close-boiling impurities or regioisomers effectively. |
| Column Chromatography | >99% | 40-70% | Excellent for separating complex mixtures, including regioisomers and colored impurities. | More labor-intensive, requires larger volumes of solvents, can lead to product loss on the column. |
| Fractional Recrystallization | Variable | Lower | Can separate some regioisomers without chromatography. | Often results in significant product loss, can be very time-consuming and requires careful optimization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent mixture by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, isopropanol, and mixtures like ethanol/water or ethyl acetate/hexane.[1]
-
Dissolution: Place the crude pyrazole-4-carbaldehyde in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system for separating your product from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent, collecting fractions. Gradually increase the polarity of the eluent by adding more of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole-4-carbaldehyde.
Visualizations
Caption: A workflow for troubleshooting common purification challenges of pyrazole-4-carbaldehydes.
Caption: A typical experimental workflow for the work-up of a Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. jpsionline.com [jpsionline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, from suboptimal reaction conditions to the purity of starting materials. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[2]
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction kinetics.
-
Troubleshooting:
-
Experiment with different solvents. While ethanol is common, other solvents like methanol, acetonitrile, or even green solvents like deep eutectic solvents (DESs) can improve yields.[3][4] Protic polar solvents generally favor pyrazole formation.[5] Aprotic polar solvents may favor the formation of intermediate products.[5]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products, such as stable hydroxylpyrazolidine intermediates or di-addition products, can significantly lower the yield of the desired pyrazole.[2][6]
-
Troubleshooting:
-
-
Purification Losses: A significant amount of product can be lost during purification steps like chromatography or recrystallization.[2]
-
Troubleshooting: Optimize your purification protocol. If your product is a solid, ensure proper recrystallization techniques are used to maximize recovery.
-
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Poor regioselectivity is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[1]
-
Solvent Choice: The solvent can dramatically influence the ratio of isomers formed.
-
Recommendation: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[6][7][8] Aprotic dipolar solvents can also yield better results than traditional protic solvents like ethanol.[9]
-
-
pH Control: The pH of the reaction can direct the initial site of hydrazine attack.
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine influence regioselectivity.[1]
-
Recommendation: While more difficult to change, consider if derivatizing your starting materials to enhance steric hindrance near one carbonyl group could favor the formation of a single regioisomer.[1]
-
Q3: My reaction mixture has turned dark, and I'm getting a lot of impurities. What's happening?
A3: Discoloration of the reaction mixture is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][7]
-
Purity of Hydrazine: Ensure your hydrazine derivative is pure. Using a freshly opened bottle or purifying the reagent before use is recommended.[1]
-
Acidic Byproducts: The reaction can become acidic, which may promote the formation of colored byproducts.[1]
-
Troubleshooting: The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
-
Oxidation: The discoloration may also be due to oxidative processes.[1]
-
Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this issue.[7]
-
Data Presentation: Solvent Effects on Pyrazole Synthesis
The choice of solvent significantly impacts the yield and regioselectivity of pyrazole synthesis. The following table summarizes the effects of different solvent types.
| Solvent Type | Examples | Boiling Point (°C) | Polarity (Dielectric Constant) | General Effect on Pyrazole Synthesis |
| Protic Polar | Ethanol, Methanol, Water | 78, 65, 100 | 24.5, 32.7, 80.1 | Commonly used, but can lead to mixtures of regioisomers.[1][8] Water is a green solvent option.[10] |
| Aprotic Polar | DMF, DMAc, Acetonitrile | 153, 165, 82 | 36.7, 37.8, 37.5 | Can improve yields and regioselectivity in some cases.[9][11] |
| Aprotic Non-Polar | Toluene, Dichloromethane | 111, 40 | 2.4, 9.1 | Generally not ideal, can result in no reaction or low yields.[4][5] |
| Fluorinated Alcohols | TFE, HFIP | 74, 58 | 8.5, 16.7 | Dramatically increases regioselectivity.[6][7][8] |
| Green Solvents | Deep Eutectic Solvents (DESs) | Variable | Variable | Can accelerate reaction rates and improve selectivity.[3] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.[1][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1][6]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Visualizations
Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Temperature Optimization in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to temperature optimization in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole synthesis?
A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific reaction, substrates, and catalyst used. Conventional methods, such as the Knorr pyrazole synthesis, are often conducted at temperatures ranging from room temperature to reflux conditions in solvents like ethanol (approximately 78°C) or 1-propanol (approximately 97°C).[1][2] Some reactions may require heating up to 100°C for several hours to ensure completion.[1][2] Microwave-assisted synthesis can significantly shorten reaction times and may involve temperatures ranging from 70°C to 160°C.[3] It is crucial to consult literature for analogous reactions or perform temperature screening experiments to determine the optimal temperature for a specific synthesis.
Q2: How does temperature affect the yield of pyrazole synthesis?
A2: Temperature is a critical parameter that can significantly influence the yield of pyrazole synthesis. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products, thereby reducing the overall yield.[4] For instance, in one study, the yield of a pyrazole synthesis improved when the temperature was raised to 60°C, but decreased at temperatures above 60°C.[4] Therefore, temperature optimization is essential to maximize the product yield.
Q3: Can temperature influence the regioselectivity of pyrazole synthesis?
A3: Yes, temperature can influence the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of regioisomers is a common challenge, and the reaction temperature can affect the kinetic and thermodynamic control of the reaction, leading to different ratios of the resulting isomers.[5] In some cases, a change in solvent and temperature can dramatically alter the regioselectivity. For example, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain pyrazole syntheses.[6]
Q4: What are the advantages of using microwave irradiation for temperature control in pyrazole synthesis?
A4: Microwave-assisted synthesis offers several advantages for temperature control in pyrazole synthesis, including rapid and uniform heating of the reaction mixture. This can lead to significantly shorter reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods.[3][7][8] Microwave synthesis allows for precise temperature control, which is crucial for optimizing reactions where temperature is a sensitive parameter.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired pyrazole product. How can I troubleshoot this with respect to temperature?
-
Answer:
-
Increase Reaction Temperature: If the reaction is proceeding slowly or not at all, a gradual increase in temperature can enhance the reaction rate. For conventionally heated reactions, you can move from room temperature to reflux conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[10]
-
Optimize Microwave Conditions: For microwave-assisted synthesis, you can screen different temperatures and irradiation times. For example, you might test temperatures from 100°C to 150°C with reaction times from 5 to 20 minutes.[3][11]
-
Check for Decomposition: If you observe darkening of the reaction mixture or the formation of multiple spots on the TLC plate at higher temperatures, your reactants or product might be decomposing. In this case, it is advisable to lower the reaction temperature and extend the reaction time.[9]
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My reaction is producing a mixture of products. How can I control the temperature to minimize side reactions?
-
Answer:
-
Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Therefore, lowering the reaction temperature can selectively slow down the formation of unwanted byproducts.
-
Temperature-Controlled Divergent Synthesis: Be aware that in some cases, temperature can be used to selectively synthesize different products from the same starting materials. A thorough literature search or careful experimentation is needed to determine the optimal temperature for your desired product.[12][13][14]
-
Monitor Reaction Progress: Closely monitor the reaction at different temperatures using TLC or LC-MS to identify the conditions that favor the formation of the desired pyrazole while minimizing side products.
-
Data Presentation
Table 1: Effect of Temperature on Pyrazole Synthesis Yield (Conventional Heating)
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | 100 | 1 | High | [1] |
| 2 | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | 60 | - | Improved | [4] |
| 3 | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | >60 | - | Decreased | [4] |
| 4 | 1,3-diketones, Arylhydrazines | N,N-dimethylacetamide | Room Temp | - | 59-98 | [15] |
Table 2: Effect of Temperature on Pyrazole Synthesis Yield (Microwave-Assisted)
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Enones, Semicarbazide hydrochloride | Methanol/Water | 70 | 4 | 82-96 | [3] |
| 2 | Phenyl glycidyl ether, Imidazole | Solvent-free | 120 | 1 | Good | [9] |
| 3 | Phenyl glycidyl ether, Imidazole | Solvent-free | 150 | 5 | Decomposition | [9] |
| 4 | Ethyl acetoacetate, Phenylhydrazine | Solvent-free | - | 2-4 | - | [3] |
| 5 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | 200 | 6 | Good | [8] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in Knorr Pyrazole Synthesis (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent) and a suitable solvent (e.g., ethanol or 1-propanol).[16]
-
Reactant Addition: Slowly add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.
-
Temperature Screening:
-
Run the reaction at three different temperatures: room temperature, 50°C, and reflux.
-
For each temperature, monitor the reaction progress at regular intervals (e.g., 1, 2, 4, and 8 hours) using TLC.[10]
-
Use a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) to separate the starting materials and the product.[2]
-
-
Work-up and Analysis: Once the reaction is complete (as indicated by TLC), cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.[1] Isolate the product by filtration, wash with a cold solvent, and dry.
-
Optimization: Compare the yield and purity of the product obtained at different temperatures to determine the optimal condition.
Protocol 2: General Procedure for Temperature Optimization in Microwave-Assisted Pyrazole Synthesis
-
Reaction Setup: In a microwave reaction vial, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent if required. Some reactions can be performed solvent-free.[7][8]
-
Microwave Parameters:
-
Set up a series of experiments with varying temperatures (e.g., 80°C, 100°C, 120°C, 140°C).[3]
-
Keep the reaction time constant for the initial screening (e.g., 5 minutes).
-
-
Reaction Monitoring: After each experiment, analyze the crude reaction mixture by TLC or LC-MS to determine the conversion and the formation of side products.
-
Optimization: Based on the initial screening, further optimize the reaction by narrowing the temperature range and varying the reaction time to maximize the yield of the desired pyrazole.
Mandatory Visualization
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
avoiding byproduct formation in Vilsmeier-Haack reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Vilsmeier-Haack (V-H) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Vilsmeier-Haack reaction?
A1: The most frequently encountered byproducts in Vilsmeier-Haack reactions are:
-
Diformylated products: Highly activated aromatic or heterocyclic substrates can undergo formylation at multiple sites, especially when an excess of the Vilsmeier reagent is used.
-
Chlorinated byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the incorporation of a chlorine atom onto the substrate.
-
N-formylated products: With substrates containing amine functionalities, formylation can occur on the nitrogen atom.[1]
-
Decomposition products: At elevated temperatures, the Vilsmeier reagent itself can decompose, and sensitive substrates or products may degrade, leading to the formation of tarry residues.[2]
Q2: How does the stoichiometry of the Vilsmeier reagent affect byproduct formation?
A2: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate is a critical parameter. An excess of the Vilsmeier reagent can significantly increase the likelihood of diformylation, particularly with electron-rich substrates.[3] For selective mono-formylation, it is generally recommended to use a stoichiometric amount or a slight excess of the reagent.
Q3: What is the optimal temperature range for a Vilsmeier-Haack reaction to avoid byproducts?
A3: The optimal temperature is highly substrate-dependent. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-10 °C) to ensure its stability.[2] The subsequent reaction with the substrate can range from room temperature to over 100 °C.[3] Lowering the reaction temperature can often minimize the formation of chlorinated byproducts and prevent the degradation of sensitive materials. However, for less reactive substrates, higher temperatures may be necessary to achieve a reasonable reaction rate.
Q4: Can the choice of solvent influence byproduct formation?
A4: Yes, the solvent can play a role in byproduct formation. While DMF often serves as both a reagent and a solvent, other solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can be used.[4] The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics, which in turn can influence the product distribution. In some cases, running the reaction under solvent-free conditions has been shown to improve yields and reduce reaction times.
Q5: How can I prevent the formation of a tarry residue during my reaction?
A5: The formation of a dark, tarry residue is often a sign of decomposition. To mitigate this, consider the following:
-
Strict temperature control: Avoid overheating during the preparation of the Vilsmeier reagent and the reaction itself.
-
Use of high-purity reagents: Impurities in the starting materials or solvents can catalyze side reactions.
-
Anhydrous conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Appropriate work-up: Quench the reaction by carefully pouring it onto crushed ice to control the exothermic hydrolysis of the excess reagent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC, indicating multiple products | 1. Diformylation: The substrate is highly activated and/or an excess of Vilsmeier reagent was used. 2. Isomer formation: The substrate has multiple reactive sites. 3. Chlorination: The reaction temperature is too high. | 1. Reduce the stoichiometry of the Vilsmeier reagent to 1.0-1.2 equivalents. 2. Optimize the reaction temperature to favor the desired isomer. 3. Lower the reaction temperature. |
| Formation of a dark, tarry residue | 1. Decomposition of Vilsmeier reagent: The reagent was prepared or used at too high a temperature. 2. Decomposition of starting material or product: The substrate or product is unstable under the reaction conditions. 3. Presence of impurities: Impurities are catalyzing polymerization or other side reactions. | 1. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. 2. Lower the reaction temperature and shorten the reaction time. 3. Use purified starting materials and anhydrous solvents. |
| Low or no yield of the desired product | 1. Inactive Vilsmeier reagent: The reagent has decomposed due to moisture or high temperature. 2. Low reactivity of the substrate: The substrate is not sufficiently electron-rich. 3. Incomplete reaction: The reaction time is too short or the temperature is too low. | 1. Ensure anhydrous conditions and maintain low temperatures during reagent preparation. 2. Consider using a more forcing Vilsmeier reagent (e.g., generated from oxalyl chloride) or increasing the reaction temperature. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of chlorinated byproduct | High reaction temperature: The Vilsmeier reagent can act as a chlorinating agent at elevated temperatures. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive Vilsmeier reagent generated from a different acid chloride. |
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on the Formylation of 2,3,3-Trimethyl-3H-benzo[g]indole
| Substrate | Vilsmeier Reagent (Equivalents) | Product(s) | Yield (%) |
| 2,3,3-Trimethyl-3H-benzo[g]indole | Not specified | Double formylation product (malondialdehyde derivative) | Not specified |
Note: This table illustrates that with highly reactive substrates, double formylation can occur.[5] Precise quantitative data on the ratio of mono- to di-formylated products based on stoichiometry is often substrate-specific and requires empirical optimization.
Table 2: Influence of Reaction Conditions on the Formylation of Phenols
| Vilsmeier Reagent | Reaction Conditions | Product | Yield (%) |
| DMF/SOCl₂ | Mortar and pestle (20-30 min) | Formyl derivative | Good |
| DMF/SOCl₂ | Microwave (30-60 sec) | Formyl derivative | Good |
| DMF/SOCl₂ | Ultrasonics (30-45 min) | Formyl derivative | Good |
| DMF/SOCl₂ | Conventional heating (reflux) | Formyl derivative | Fair |
This data from a comparative study on the formylation of phenols highlights how different energy sources can impact reaction time and yield.[6]
Experimental Protocols
Protocol 1: Selective Mono-formylation of an Electron-Rich Arene
This protocol is a general guideline for achieving selective mono-formylation. The exact conditions may need to be optimized for a specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. This is the Vilsmeier reagent.
-
Reaction: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DCE).
-
Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Minimizing Diformylation of a Highly Reactive Heterocycle
This protocol is adapted for substrates that are prone to multiple formylations.
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, but use a strict 1.05 equivalents of both DMF and POCl₃ relative to the substrate.
-
Reaction (Reverse Addition): Dissolve the highly reactive heterocyclic substrate (1.0 equivalent) in a larger volume of an anhydrous solvent (e.g., DCE) to ensure dilution.
-
Cool the substrate solution to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent dropwise to the substrate solution. This reverse addition maintains a low concentration of the formylating agent.
-
Stir the reaction at 0 °C or room temperature and monitor closely by TLC. Avoid heating unless absolutely necessary.
-
Work-up and Isolation: Follow the work-up and isolation steps as described in Protocol 1.
Visualizations
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. sid.ir [sid.ir]
- 6. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activity of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory activity of a series of novel 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The following sections present quantitative experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental procedures.
Quantitative Data Presentation
The anti-inflammatory efficacy of the synthesized pyrazole derivatives (4a-e) and the standard drug, diclofenac sodium, was evaluated using the carrageenan-induced rat paw edema model. The percentage inhibition of edema was measured at various time intervals after the administration of the compounds. The results are summarized in the table below.
| Compound | Dose (mg/kg) | % Inhibition of Edema after 30 min | % Inhibition of Edema after 60 min | % Inhibition of Edema after 90 min |
| Control | - | - | - | - |
| Diclofenac Sodium | 10 | 45.16 | 50.84 | 54.23 |
| 4a | 100 | 38.70 | 44.06 | 47.45 |
| 4b | 100 | 41.93 | 47.45 | 50.84 |
| 4c | 100 | 51.61 | 55.93 | 59.32 |
| 4d | 100 | 54.83 | 59.32 | 62.71 |
| 4e | 100 | 58.06 | 62.71 | 66.10 |
Data sourced from a study by Sudha et al. on the synthesis and evaluation of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.[1]
Experimental Protocols
The in-vivo anti-inflammatory activity was determined using the carrageenan-induced rat paw edema method, a standard and widely accepted model for evaluating acute inflammation.
Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Wistar albino rats of either sex, weighing between 150-200g, were used for the experiment. The animals were fasted overnight before the experiment with free access to water.
-
Induction of Inflammation: Acute inflammation was induced by injecting 0.1 ml of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of the rats.
-
Compound Administration: The test compounds (1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives 4a-e) were administered orally at a dose of 100 mg/kg body weight. The standard drug, diclofenac sodium, was administered at a dose of 10 mg/kg. A control group received the vehicle only.
-
Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 0, 30, 60, and 90 minutes after the carrageenan injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of paw edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean paw volume of the control group
-
Vt = Mean paw volume of the treated group
-
Visualizations
Signaling Pathway of Anti-Inflammatory Action
The primary mechanism of action for diclofenac and many pyrazole-based anti-inflammatory agents involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Inhibition of the COX pathway by Diclofenac and Pyrazole Derivatives.
Experimental Workflow
The following diagram illustrates the workflow of the carrageenan-induced paw edema experiment.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
Comparative Analysis of the Biological Activities of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects.[1][2] This guide presents an objective comparison of the biological activities of various pyrazole derivatives, supported by experimental data from recent studies. The focus is on their anti-inflammatory, anticancer, and antimicrobial properties, providing a resource for researchers in drug discovery and development.
Anti-Inflammatory Activity
Pyrazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The selective inhibition of COX-2 is a key target for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3]
Comparative In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | - | - |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | Celecoxib | - |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | - |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | Celecoxib | - |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 | Indomethacin | - |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 | - | - |
| 1,3,4,5-tetrasubstituted pyrazole (Compound 117a) | Protein Denaturation | 93.80% inhibition (at 1mM) | Diclofenac Sodium | 90.21% inhibition (at 1mM) |
| para-nitrophenyl substituted pyrazole (Compound 121) | Protein Denaturation | 93.53 ± 1.37% inhibition | Diclofenac Sodium | 90.13 ± 1.45% inhibition |
Data sourced from multiple studies, direct comparison should be made with caution due to potential variations in experimental conditions.[3][5]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay:
The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.[3]
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Incubation: The test compounds (pyrazole derivatives) at various concentrations are pre-incubated with the enzyme in a buffer solution.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Protein Denaturation Inhibition Assay:
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[5]
-
Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a buffer.
-
Incubation: The test compounds are added to the BSA solution and incubated at 37°C for 20 minutes.
-
Denaturation: Denaturation is induced by heating the mixture at 51°C for 20 minutes.
-
Measurement: The turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.
Signaling Pathway
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of compounds in cancer research, exhibiting cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse and can involve the inhibition of critical signaling pathways necessary for cancer cell growth and survival.[2][8]
Comparative In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazole-naphthalene derivative (Compound 168) | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 |
| Pyrazole-containing imide (Compound 161a) | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 |
| Pyrazole-containing imide (Compound 161b) | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Ferrocene-pyrazole hybrid (Compound 47c) | HCT-116 (Colon) | 3.12 | - | - |
| DHT-derived pyrazole (Compound 24e) | MCF-7 (Breast) | 5.5 ± 0.6 | - | - |
| DHT-derived pyrazole (Compound 24e) | MDA-MB-231 (Breast) | 6.6 ± 0.9 | - | - |
Data sourced from multiple studies, direct comparison should be made with caution due to potential variations in experimental conditions.[5][6][9]
Experimental Protocols
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.[10][11][12]
Comparative In Vitro Antimicrobial Activity of Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Pyrazole carbazone (7b) | Active | Active | Active | Active | - | - |
| Pyrazole thiazolidine (8b) | Active | Active | Active | Active | - | - |
| Pyrazole-1-carbothiohydrazide (21a) | MIC: 62.5-125 µg/mL | - | - | - | MIC: 2.9-7.8 µg/mL | - |
| Pyrazole derivative (2) | - | - | - | - | - | MIC: 1 µg/mL |
| Nitro pyrazole based thiazole (40) | Active | Active | Active | Active | Active | Active |
Data presented as "Active" indicates reported activity without specific zone of inhibition or MIC values in the reviewed sources. MIC (Minimum Inhibitory Concentration) values are also provided where available.[10][11][13][14]
Experimental Protocols
Disk Diffusion Method:
This method is widely used to screen for antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrazole derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Conclusion
The pyrazole scaffold is a versatile foundation for the development of a wide range of biologically active compounds. The data presented in this guide highlights the significant anti-inflammatory, anticancer, and antimicrobial potential of various pyrazole derivatives. Structure-activity relationship studies, focusing on the impact of different substituents on the pyrazole ring, will be instrumental in optimizing the efficacy and selectivity of these compounds for specific therapeutic targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising molecules.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
Validating the Antioxidant Potential of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant activity of the novel compound 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. While direct experimental data for this specific molecule is emerging, we can infer its potential antioxidant capacity by examining structurally similar pyrazole derivatives. This document outlines the standard experimental protocols necessary for a comprehensive evaluation and presents comparative data from related compounds to serve as a benchmark for future studies.
Comparative Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been a subject of significant research interest. A study on a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (compounds 4a-e) provides valuable insights into the potential activity of the target compound, this compound.[1][2] The primary difference lies in the substituent at the 1-position of the pyrazole ring (benzoyl vs. benzyl). The following table summarizes the in vitro antioxidant activity of these benzoyl derivatives against various radical species, using ascorbic acid as a standard reference.
Table 1: In Vitro Antioxidant Activity of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives [1]
| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Nitric Oxide Scavenging Activity (IC50 in µg/mL) | Hydroxyl Radical Scavenging Activity (IC50 in µg/mL) | Hydrogen Peroxide Scavenging Activity (IC50 in µg/mL) |
| 4c | 12.14 ± 0.11 | 48.12 ± 0.28 | 51.24 ± 0.21 | 45.28 ± 0.19 |
| 4e | 14.28 ± 0.15 | 52.41 ± 0.32 | 55.18 ± 0.25 | 48.15 ± 0.22 |
| 4d | 16.52 ± 0.18 | 58.69 ± 0.39 | 59.36 ± 0.31 | 52.43 ± 0.28 |
| Ascorbic Acid (Standard) | 8.16 ± 0.09 | 35.84 ± 0.15 | 42.17 ± 0.18 | 38.61 ± 0.16 |
Note: Lower IC50 values indicate higher antioxidant activity. Data is presented as mean ± SEM. The specific substitutions on the 3-phenyl ring for compounds 4c, 4d, and 4e were not detailed in the initial search results but they showed the most promising activity in the study.
These results demonstrate that pyrazole-4-carbaldehyde derivatives possess significant radical scavenging capabilities, with some compounds approaching the efficacy of the standard antioxidant, ascorbic acid.[1] It is hypothesized that the electron-donating or withdrawing nature of substituents on the phenyl ring plays a crucial role in modulating this activity.[1] Further investigation is warranted to determine if the benzyl group in the target compound enhances or diminishes this antioxidant potential compared to the benzoyl group.
Key Experimental Protocols for Antioxidant Validation
A thorough validation of the antioxidant activity of this compound requires a multi-assay approach. The following are detailed methodologies for commonly employed in vitro and cell-based assays.
In Vitro Chemical Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades to a yellow color, which is proportional to the concentration of the antioxidant. This color change is measured spectrophotometrically.[3][4]
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compound solutions at various concentrations, and a standard antioxidant (e.g., Ascorbic Acid, Trolox).
-
Procedure:
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.[4]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method for assessing antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.
-
Principle: The pre-formed ABTS radical cation (ABTS•+) has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration.[5]
-
Reagents: ABTS solution, potassium persulfate (to generate the radical cation), test compound solutions, and a standard antioxidant.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).[5]
-
Add the test compound at various concentrations to the ABTS•+ working solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[4]
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard (e.g., FeSO₄ or Trolox).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound to the FRAP reagent and incubate at 37°C.[4]
-
Measure the absorbance of the blue-colored solution at a specific wavelength (typically 593 nm).[4]
-
The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a standard.
-
Cell-Based Assays
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[6][7]
-
Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, leading to a reduction in fluorescence.[6][8][9]
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.[6]
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compound at various concentrations.
-
Load the cells with the DCFH-DA probe.
-
Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve and is often expressed as quercetin equivalents.[7]
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of antioxidant validation, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the cellular antioxidant response.
Caption: Workflow for antioxidant activity screening.
Caption: Nrf2-Keap1 signaling pathway in antioxidant response.
Conclusion
The available evidence on structurally related pyrazole derivatives suggests that this compound is a promising candidate for further investigation as an antioxidant agent. The provided experimental protocols offer a robust framework for its comprehensive validation. By employing a combination of in vitro chemical assays and more biologically relevant cell-based models, researchers can elucidate the precise antioxidant mechanisms and efficacy of this novel compound, paving the way for its potential development in therapeutic applications. Direct comparative studies against established antioxidants are crucial to fully ascertain its position within the landscape of antioxidant compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
A Comparative Guide to the Analytical Method Validation of Pyrazole-4-Carbaldehydes by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive overview of the analytical method validation for pyrazole-4-carbaldehydes and related pyrazole derivatives using High-Performance Liquid Chromatography (HPLC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the development of robust and reliable analytical methods for this class of compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
While specific validated HPLC methods for pyrazole-4-carbaldehydes are not extensively documented in publicly available literature, this guide draws comparisons from validated methods for structurally similar pyrazoline and pyrazolone derivatives to provide expected performance data.
Comparative Performance of HPLC Methods for Pyrazole Derivatives
The following table summarizes the performance of a validated Reverse Phase HPLC (RP-HPLC) method for a pyrazoline derivative, which can serve as a benchmark for the development and validation of methods for pyrazole-4-carbaldehydes.[4][5]
| Validation Parameter | Method 1 (Pyrazoline Derivative) | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | 0.998 - 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | Within acceptable limits (not specified) | 98.0% - 102.0% |
| Precision (% RSD) | Within acceptable limits (not specified) | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 4 | To be determined |
| Limit of Quantitation (LOQ) (µg/mL) | 15 | To be determined |
| Specificity | Method demonstrated specificity | No interference at the retention time of the analyte |
Data synthesized from a study on a pyrazoline derivative and may be used as a reference for pyrazole-4-carbaldehydes.[4]
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a generalized RP-HPLC method based on protocols for similar pyrazole compounds.
1. Chromatographic Conditions (Based on a Pyrazoline Derivative Method) [4]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: 0.1% Trifluoroacetic acid and Methanol (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 5.0 µL.
-
Detection Wavelength: 206 nm.
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the pyrazole-4-carbaldehyde reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[4]
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the solvent to achieve a concentration within the calibration range.
3. Validation Procedure
The validation of the analytical method should be performed according to ICH guidelines and should include the following parameters:[1][2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the analyte, blank, and placebo.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations across the desired range.
-
Accuracy: The closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between key validation parameters.
Caption: HPLC Method Development and Validation Workflow.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijcpa.in [ijcpa.in]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to the Synthesis of 1,3-Disubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of 1,3-disubstituted pyrazoles, in particular, is of significant interest due to the therapeutic importance of this structural motif. This guide provides a comparative overview of the most common and effective methods for synthesizing these valuable compounds, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Key Synthesis Methodologies
The primary routes for the synthesis of 1,3-disubstituted pyrazoles can be broadly categorized into three main strategies:
-
Knorr Pyrazole Synthesis and Related Condensations: A classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: Often utilizing chalcones and their derivatives as precursors, which react with hydrazines to form the pyrazole ring, typically via a pyrazoline intermediate.
-
[3+2] Cycloaddition Reactions: A powerful method based on the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond.
This guide will delve into each of these methods, presenting their mechanisms, advantages, limitations, and relevant experimental data.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust and straightforward method for pyrazole formation.[1] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]
Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the aromatic pyrazole ring.[2]
Advantages:
-
Versatility: A wide range of 1,3-dicarbonyl compounds and hydrazines can be used, allowing for diverse substitution patterns.
-
Simplicity: The reaction conditions are often mild, and the procedure is relatively simple to perform.[3]
-
High Yields: The formation of the stable aromatic pyrazole ring often drives the reaction to completion, resulting in good to excellent yields.[3][4]
Disadvantages:
-
Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed, which can be challenging to separate.[5]
-
Harsh Conditions for Some Substrates: While often mild, some variations may require elevated temperatures or strong acids.
Experimental Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid, reflux, 1 h | 93-100 | [6] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, acetic acid, 100°C, 1 h | 79 | [3][4] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol, reflux | 85 | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol, reflux | 98 (98:2 regioselectivity) | [5] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol is adapted from a procedure for the synthesis of the drug Edaravone.[7]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. Note that this addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the purified product, dry it in a desiccator, and determine the yield.
Logical Relationship for Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method typically involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. The reaction proceeds via a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the pyrazole.
Mechanism: The reaction is initiated by the Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation between the newly introduced amino group and the carbonyl group to form a pyrazoline intermediate. The pyrazoline is then oxidized to the corresponding pyrazole. In some cases, the elimination of a leaving group from the pyrazoline can also lead to the aromatic pyrazole.
Advantages:
-
Readily Available Starting Materials: Chalcones and other α,β-unsaturated carbonyl compounds are easily prepared via Claisen-Schmidt condensation.[8]
-
Good Control over Substitution: The substitution pattern of the final pyrazole is well-defined by the structure of the starting chalcone and hydrazine.
Disadvantages:
-
Multi-step Process: The synthesis of the chalcone precursor adds an extra step to the overall process.
-
Oxidation Step Required: An additional oxidizing agent is often needed to convert the pyrazoline intermediate to the pyrazole, which can add complexity and cost.[9]
Experimental Data for Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Yield (%) | Reference |
| (E)-1,3-diphenylprop-2-en-1-one | Hydrazine hydrate | Acetic acid, reflux | 85 | [10] |
| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Bromate-bromide oxidation | 78 | [10] |
| Thiophene-containing chalcone | Hydrazine hydrate | Ethanol, reflux, 2 h | Good | [11] |
Experimental Protocol: Synthesis of 5-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a pyrazoline from a chalcone, which can be subsequently oxidized to the corresponding pyrazole.[8]
Materials:
-
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (chalcone)
-
Phenylhydrazine
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone in glacial acetic acid.
-
Add phenylhydrazine to the solution.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated pyrazoline by filtration, wash with water, and dry.
-
The isolated pyrazoline can then be subjected to an oxidation step (e.g., using an oxidizing agent like bromine or by heating in DMSO under an oxygen atmosphere) to yield the corresponding pyrazole.[12]
Signaling Pathway for Synthesis from α,β-Unsaturated Carbonyls
Caption: Reaction pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
[3+2] Cycloaddition Reactions
This modern and efficient approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For the synthesis of 1,3-disubstituted pyrazoles, this typically involves the reaction of a diazo compound with an alkyne.
Mechanism: The reaction is a concerted pericyclic reaction where the 1,3-dipole (e.g., a diazo compound) reacts across the π-system of the dipolarophile (e.g., an alkyne) to form a five-membered ring in a single step. The initial cycloadduct may then tautomerize to the stable aromatic pyrazole.
Advantages:
-
High Regioselectivity: The reaction often proceeds with high regioselectivity, which is a significant advantage over the Knorr synthesis.[13]
-
Atom Economy: This method is highly atom-economical as all atoms from the reactants are incorporated into the product.
-
Mild Conditions: Many [3+2] cycloadditions can be carried out under mild, often catalyst-free, conditions.[14]
Disadvantages:
-
Handling of Diazo Compounds: Diazo compounds can be toxic and explosive, requiring careful handling.[15] However, in situ generation methods can mitigate this risk.[15]
-
Availability of Starting Materials: The synthesis of substituted diazo compounds and alkynes may require additional synthetic steps.
Experimental Data for [3+2] Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Conditions | Yield (%) | Reference |
| Ethyl α-diazoacetate | Phenylpropargyl | Zinc triflate, triethylamine | 89 | [16] |
| In situ generated diazo compound from aldehyde | Terminal alkyne | One-pot | 24-67 | [15] |
| Alkyl α-diazoesters | Ynones | Al(OTf)₃, DCE, 80°C, 24 h | Good | [13] |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via [3+2] Cycloaddition
This is a general representation of a one-pot procedure involving the in situ generation of a diazo compound.[15]
Materials:
-
Aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., methanol)
Procedure:
-
In a reaction flask, dissolve the aldehyde and tosylhydrazine in the solvent.
-
Stir the mixture at room temperature to form the tosylhydrazone.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to facilitate the in situ generation of the diazo compound and the subsequent cycloaddition.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up, which may involve removing the solvent, extracting the product with an organic solvent, and purifying by chromatography.
Experimental Workflow for [3+2] Cycloaddition Synthesis
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazoles.
Conclusion
The synthesis of 1,3-disubstituted pyrazoles can be achieved through several effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, the importance of regioselectivity, and the scale of the synthesis.
-
The Knorr synthesis remains a reliable and versatile method, particularly for large-scale synthesis where the cost of starting materials is a key consideration. However, potential issues with regioselectivity must be addressed.
-
Synthesis from α,β-unsaturated carbonyl compounds offers good control over the final product's structure but requires a multi-step sequence.
-
[3+2] cycloaddition reactions represent a modern and highly efficient approach, often providing excellent regioselectivity and atom economy, although the handling of potentially hazardous reagents like diazo compounds requires care.
By understanding the nuances of each method, researchers can select the most appropriate strategy for their specific synthetic goals in the pursuit of novel pyrazole-based compounds for drug discovery and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. books.rsc.org [books.rsc.org]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. jocpr.com [jocpr.com]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-Benzyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their inhibitory effects on Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Additionally, this guide will touch upon the antimicrobial and anti-inflammatory potential of related pyrazole-4-carbaldehyde derivatives to offer a broader perspective on the therapeutic applications of this chemical class.
Comparative Biological Activity
The following table summarizes the in vitro activities of various 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. The potency of these compounds is expressed in terms of their dissociation constant (Kd) and their half-maximal effective concentration (EC50) in a cell-based necroptosis inhibition assay.
| Compound ID | R1 | R2 | R3 | R4 | Kd (μM)[1] | EC50 (μM)[1] |
| 1a | H | Cl | H | Cl | >10 | 2.600 |
| 3a | 2-F | H | H | H | 1.1 | 0.980 |
| 3b | 3-F | H | H | H | 0.23 | 0.430 |
| 3c | 4-F | H | H | H | 0.17 | 0.400 |
| 3d | 2-Cl | H | H | H | 0.22 | 0.380 |
| 3e | 3-Cl | H | H | H | 0.11 | 0.270 |
| 3f | 4-Cl | H | H | H | 0.10 | 0.230 |
| 3g | 2-CH3 | H | H | H | 0.65 | 0.870 |
| 3h | 3-CH3 | H | H | H | 0.15 | 0.310 |
| 3i | 4-CH3 | H | H | H | 0.13 | 0.290 |
| 4a | H | H | 2-F | H | 0.11 | 0.250 |
| 4b | H | H | 3-F | H | 0.078 | 0.160 |
| 4c | H | H | 4-F | H | 0.091 | 0.190 |
Note: The core structure for the data above is 1-benzyl-3-nitro-1H-pyrazole, a close analog of the requested scaffold.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends for the RIP1 kinase inhibitory activity of 1-benzyl-1H-pyrazole derivatives[1]:
-
Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring significantly influence activity. Halogen substitutions are generally favorable, with potency increasing in the order of F < Cl. The position of the substituent is also critical, with meta and para positions often showing better activity than the ortho position. For instance, compound 3f (4-Cl) is more potent than 3d (2-Cl). Similarly, methyl substitutions at the meta and para positions (3h and 3i ) enhance activity compared to the ortho position (3g ).
-
Substitution on the Pyrazole Ring: While the provided data primarily explores substitutions on the benzyl moiety, the core pyrazole structure is essential for activity. The nitro group at the 3-position of the pyrazole ring in the studied series was a key feature for their RIP1 kinase inhibitory action.
Experimental Protocols
RIP1 Kinase Binding Assay (Kd Determination)[1]
The kinase assay was performed using a Kinase-GloTM Luminescent Kinase Assay Kit. Recombinant human RIP1 kinase was incubated with the test compounds and ADP-Glo™ reagent in a kinase buffer. The reaction was initiated by adding ATP and a suitable substrate. After incubation, the Kinase-Glo™ reagent was added to terminate the kinase reaction and detect the remaining ATP. The luminescence signal, which is inversely correlated with kinase activity, was measured using a microplate reader. The Kd values were calculated from the dose-response curves.
Cell-Based Necroptosis Inhibition Assay (EC50 Determination)[1]
Human colon adenocarcinoma HT-29 cells were used for this assay. The cells were pre-treated with the test compounds for 1 hour. Necroptosis was then induced by the addition of a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk). After a 24-hour incubation period, cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 values, representing the concentration of the compound that inhibits 50% of necroptotic cell death, were determined from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for identifying and characterizing these pyrazole derivatives.
Caption: The role of 1-benzyl-1H-pyrazole derivatives in inhibiting the RIP1 kinase-mediated necroptosis pathway.
Caption: A generalized workflow for the discovery and optimization of this compound derivatives.
Broader Biological Activities of Related Pyrazole Scaffolds
While the focus of this guide is on RIP1 kinase inhibition, it is noteworthy that other derivatives of pyrazole-4-carbaldehyde have demonstrated a range of other biological activities. For instance, various 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have shown significant antioxidant and anti-inflammatory properties. In some studies, the presence of electron-donating groups at the para position of the phenyl ring was found to enhance these activities. Furthermore, other related pyrazole derivatives have been investigated for their antimicrobial effects against various bacterial and fungal strains. These findings underscore the versatility of the pyrazole-4-carbaldehyde core in designing novel therapeutic agents for a variety of diseases.
References
Unraveling the Anti-Inflammatory Action of Pyrazoles: A Comparative Guide to Mechanism of Action Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory mechanisms of various pyrazole-based compounds. We delve into key signaling pathways, present supporting experimental data in comparative tables, and offer detailed methodologies for crucial validation assays.
Pyrazole, a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] Marketed drugs like celecoxib, a selective COX-2 inhibitor, highlight the therapeutic success of this chemical moiety.[1][2][6][10] This guide explores the validation of the mechanisms through which pyrazole derivatives exert their anti-inflammatory effects, focusing on the inhibition of key signaling pathways such as cyclooxygenase (COX), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory potential of various pyrazole derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the inhibitory activities of selected compounds against key inflammatory targets.
| Compound | Target | IC50 Value (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | Reference Compound IC50 (µM) |
| Pyrazolyl Urea Derivatives | |||||
| Compound 3c (4-chlorophenyl) | p38α MAPK | 0.037 ± 1.56 | N/A | SB 203580 | 0.043 ± 3.62 |
| Compound 3a (2-chloro) | p38α MAPK | 0.039 ± 0.04 | N/A | SB 203580 | 0.043 ± 3.62 |
| Compound 3b (3-chloro) | p38α MAPK | 0.039 ± 1.50 | N/A | SB 203580 | 0.043 ± 3.62 |
| Pyrazole-Hydrazone Derivatives | |||||
| Compound 4a | COX-2 | 0.67 | 8.41 | Celecoxib | 0.87 |
| Compound 4b | COX-2 | 0.58 | 10.55 | Celecoxib | 0.87 |
| Compound 4a | 5-LOX | 1.92 | N/A | Zileuton | 2.43 |
| Compound 4b | 5-LOX | 2.31 | N/A | Zileuton | 2.43 |
| 1,5-Diaryl Pyrazole Derivatives | |||||
| Compound 5u | COX-2 | - | 74.92 | Celecoxib | - |
| Compound 5s | COX-2 | - | 72.95 | Celecoxib | - |
| New Pyrazole Derivatives (Benzenesulfonamide) | |||||
| Compound 2a | COX-2 | 0.01987 | - | Celecoxib | - |
| Compound 3b | COX-2 | 0.03943 | 22.21 | Celecoxib | - |
| Compound 5b | COX-2 | 0.03873 | 17.47 | Celecoxib | - |
N/A: Not Applicable
| Compound | In Vivo Model | % Inhibition of Edema | Standard Drug | % Inhibition of Edema (Standard) |
| Pyrazolyl Urea Derivative (Compound 178) | Carrageenan-induced paw edema | 80.93% | Indomethacin | - |
| 1,5-Diaryl Pyrazole Derivative (Compound 5u) | Carrageenan-induced hind-paw edema | 80.63% (after 3h) | Ibuprofen | 81.32% (after 3h) |
| 1,5-Diaryl Pyrazole Derivative (Compound 5s) | Carrageenan-induced hind-paw edema | 78.09% (after 3h) | Ibuprofen | 81.32% (after 3h) |
| Pyrazole-Substituted Heterocycle (Compound 6b) | Carrageenan-induced paw edema | 89.57% | Indomethacin | 72.99% |
| Pyrazole-Substituted Heterocycle (Compound 6b) | Carrageenan-induced paw edema | 89.57% | Celecoxib | 83.76% |
Key Signaling Pathways in Pyrazole Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with three major signaling pathways:
Cyclooxygenase (COX) Pathway
A well-established mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[4][6][8] Pyrazole-containing drugs like celecoxib are known for their selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at inflammatory sites.[1][6][8] Several novel pyrazole derivatives have been developed and validated as potent and selective COX-2 inhibitors.[11][12][13][14]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of pro-inflammatory genes.[15][16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[15] Studies have shown that certain pyrazole derivatives can effectively inhibit the NF-κB signaling pathway, leading to a significant reduction in the production of these pro-inflammatory cytokines.[15][16][17]
Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.
p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) family, particularly p38 MAPK, is another critical pathway involved in the inflammatory response.[18] Activation of p38 MAPK by various stressors leads to the downstream production of pro-inflammatory cytokines like TNF-α.[19] Pyrazolyl urea derivatives have been identified as potent inhibitors of p38α MAPK, demonstrating a mechanism of action distinct from COX inhibition.[19][20]
Caption: Inhibition of the p38 MAPK pathway by pyrazolyl urea derivatives.
Experimental Protocols for Mechanism of Action Validation
Detailed and standardized experimental protocols are essential for the accurate validation of the anti-inflammatory mechanisms of pyrazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is fundamental for determining the potency and selectivity of pyrazole compounds as COX inhibitors.[21]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds
-
Known COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction Setup: In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.
-
Addition of Inhibitors: Add the diluted test compounds or reference inhibitors to their respective wells. Include control wells with solvent only for total enzyme activity.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Caption: Workflow for the in vitro COX inhibition assay.
Western Blot Analysis for NF-κB and p38 MAPK Pathway Proteins
Western blotting is a key technique to investigate the effect of pyrazole compounds on the protein expression and phosphorylation status within the NF-κB and MAPK signaling cascades.
Objective: To determine if a test compound inhibits the phosphorylation of key signaling proteins like IκBα and p38 MAPK.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (stimulant)
-
Test pyrazole compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate density. Pre-treat the cells with various concentrations of the test pyrazole compound for a specified time, followed by stimulation with LPS.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the compound.
Conclusion
The anti-inflammatory effects of pyrazole derivatives are mediated through multiple, well-defined signaling pathways. The validation of these mechanisms relies on a combination of in vitro enzymatic assays, cell-based protein analyses, and in vivo models of inflammation. The data presented in this guide highlights the potential of the pyrazole scaffold for the development of novel anti-inflammatory agents with diverse mechanisms of action, including selective COX-2 inhibition and modulation of the NF-κB and p38 MAPK pathways. Future research should continue to explore the structure-activity relationships of these compounds to optimize their potency, selectivity, and pharmacokinetic profiles.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its synthesis has been a subject of intense research since its discovery. This guide provides an objective, data-driven comparison of the most common and effective routes for synthesizing substituted pyrazoles, designed to help researchers select the optimal strategy for their specific target molecules.
Key Synthetic Strategies at a Glance
The construction of the pyrazole ring is dominated by several key strategies, primarily involving cyclocondensation reactions and cycloadditions. The most prominent methods include the Knorr synthesis from 1,3-dicarbonyls, reactions of α,β-unsaturated carbonyls, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs). Each route offers distinct advantages regarding substrate availability, regioselectivity, and reaction conditions.
Route 1: Knorr Pyrazole Synthesis and Related Condensations
First reported by Ludwig Knorr in 1883, this is the archetypal method for pyrazole synthesis.[2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[4][5][6] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, two regioisomeric products can potentially form.[5] The outcome is often dictated by the steric and electronic properties of the substituents and the reaction pH.[5][7]
Caption: General mechanism of the Knorr pyrazole synthesis.
Route 2: Synthesis from α,β-Unsaturated Carbonyls
Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives.[1][8] This method typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and dehydration to afford the corresponding pyrazoline, which is then oxidized to the pyrazole. In some cases, direct formation of the pyrazole occurs.
Caption: Synthetic workflow from α,β-unsaturated carbonyls.
Route 3: 1,3-Dipolar Cycloaddition
This powerful method constructs the pyrazole ring by forming two new bonds in a single step. The most common variant is the [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne.[9] This approach offers excellent control over regioselectivity and provides access to pyrazoles that may be difficult to synthesize via condensation methods. Another variation involves the reaction of nitrilimines with alkenes.[3]
Caption: Logical relationship in 1,3-dipolar cycloaddition.
Route 4: Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their high efficiency, atom economy, and operational simplicity.[10] Several MCRs have been developed for pyrazole synthesis, often involving a one-pot reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative.[9][10] These methods are particularly valuable for rapidly generating libraries of structurally diverse pyrazoles for drug discovery screening.
Quantitative Comparison of Pyrazole Synthesis Routes
The following table summarizes the key performance indicators for the discussed synthetic routes, based on data reported in the literature.
| Synthesis Route | Common Starting Materials | Typical Conditions | Typical Yields | Key Advantages & Disadvantages |
| Knorr Synthesis | 1,3-Diketones, β-Ketoesters, Hydrazines | Acid catalyst (e.g., AcOH), Alcohol solvent, Heat | 70-98%[1][11] | Advantages: High yields, readily available starting materials.[1] Disadvantages: Potential for regioisomeric mixtures with unsymmetrical substrates, hydrazine toxicity.[5][11] |
| From α,β-Unsaturated Carbonyls | Chalcones, α,β-Unsaturated Aldehydes, Hydrazines | Various catalysts (e.g., nano-ZnO), often requires an oxidation step | Good to Excellent (e.g., 70-95%)[1] | Advantages: Access to 3,5-diaryl pyrazoles. Disadvantages: May require a separate oxidation step from pyrazoline intermediate.[1][3] |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes, Nitrilimines, Alkenes | Often metal-catalyzed (e.g., Ag, Cu), mild conditions | 68-90%[3] | Advantages: High regioselectivity, broad substrate scope.[12] Disadvantages: Availability and stability of diazo precursors can be a concern. |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, β-Ketoesters, Hydrazines | Often catalyzed, can be solvent-free or in green solvents (e.g., water, ethanol) | 72-97%[13] | Advantages: High atom economy, operational simplicity, rapid access to molecular diversity.[10] Disadvantages: Substrate scope can be limited for certain MCRs. |
Detailed Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates and scales.
Protocol 1: Knorr Synthesis of 5-phenyl-3,4-dihydro-2H-pyrazol-3-one from a β-Ketoester
This protocol is adapted from a demonstrated laboratory experiment for the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole.[11][14]
Materials:
-
Ethyl benzoylacetate (1.0 eq, e.g., 3 mmol)
-
Hydrazine hydrate (2.0 eq, e.g., 6 mmol)
-
1-Propanol (e.g., 3 mL)
-
Glacial acetic acid (catalytic amount, e.g., 3 drops)
-
Water
Procedure:
-
In a suitable flask, combine ethyl benzoylacetate and hydrazine hydrate.[14]
-
Add 1-propanol and a few drops of glacial acetic acid to the mixture.[14]
-
Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.[5][14]
-
Once complete, add water (e.g., 10 mL) to the hot reaction mixture to induce precipitation.[5][14]
-
Cool the mixture slowly to room temperature while stirring to facilitate complete crystallization.[5]
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry. The reported yield for a similar procedure is approximately 79%.[11]
Protocol 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
This general procedure is based on green chemistry protocols reported for MCRs.[9]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Catalyst (e.g., sodium p-toluenesulfonate, NaPTS)[9]
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, malononitrile, phenylhydrazine, and a catalytic amount of NaPTS in the chosen solvent (e.g., aqueous media).[9]
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC. These reactions are often complete within a few hours.
-
Upon completion, the product often precipitates directly from the reaction mixture.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol to yield the pure 5-aminopyrazole derivative. Yields for these types of reactions are typically high.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemhelpasap.com [chemhelpasap.com]
A Comparative Docking Analysis of Pyrazole-Based Anti-Inflammatory Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based anti-inflammatory agents, supported by experimental data from recent studies. The following sections detail the anti-inflammatory activity of various pyrazole derivatives, their performance in molecular docking studies against key inflammatory targets, and the experimental protocols utilized in these investigations.
Introduction to Pyrazole-Based Anti-Inflammatory Agents
Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory action of many pyrazole-based compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[3][6] The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical goal in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with traditional NSAIDs.[1][3][7] Molecular docking studies are instrumental in understanding the binding interactions of these compounds with the active sites of target enzymes, thereby guiding the design of more potent and selective inhibitors.[4][6][8]
Comparative Analysis of Anti-Inflammatory Activity and Docking Performance
Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives with enhanced anti-inflammatory properties. The following tables summarize the in vitro inhibitory activity against COX-1 and COX-2 enzymes and the in silico molecular docking scores of selected pyrazole-based compounds from various studies.
In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 5.42 | 2.16 | 2.51 | [9] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [9] |
| Compound 6e | - | 2.51 | - | [9][10] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [9] |
| Compound 5u | 130.2 | 1.79 | 72.73 | [11] |
| Compound 5s | 165.03 | 2.51 | 65.75 | [11] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Molecular Docking Scores against COX-2
| Compound | Docking Score (kcal/mol) | Target Protein (PDB ID) | Software | Reference |
| Diclofenac | - | COX-2 | PyRx-0.8 | [8][12] |
| Compound 12 | - | COX-2 | PyRx-0.8 | [8][12] |
| Compound 5f | - | COX-2 | - | [10] |
| Compound 6f | - | COX-2 | - | [10] |
| Celecoxib | -9.924 | COX-2 | - | [11] |
| Compound 5u | -12.907 | COX-2 | - | [11] |
| Compound 5s | -12.24 | COX-2 | - | [11] |
Experimental Protocols
In Vitro COX Inhibition Assay
The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays are crucial for determining the potency and selectivity of the synthesized compounds. A common method involves the following steps:
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.[9][11]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the pyrazole derivatives within the active site of the target protein, typically the COX-2 enzyme. A general workflow for these studies is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) is obtained from the Protein Data Bank.[6] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the pyrazole-based compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A molecular docking program such as AutoDock or PyRx is used to perform the docking calculations.[8][13] The prepared ligands are docked into the defined active site of the prepared protein. The Lamarckian genetic algorithm is a commonly employed search algorithm.[13]
-
Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. The pose with the lowest binding energy is generally considered the most favorable.[14]
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in the evaluation of pyrazole-based anti-inflammatory agents, the following diagrams illustrate the typical experimental workflow and the cyclooxygenase signaling pathway.
Caption: A typical workflow for the development and evaluation of novel pyrazole-based anti-inflammatory agents.
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole-based COX-2 inhibitors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Antioxidant Capacity of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the antioxidant capacity of the novel synthetic compound, 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, against the well-established antioxidant, ascorbic acid (Vitamin C). Extensive literature searches did not yield direct comparative studies assessing the antioxidant activity of this compound against ascorbic acid. However, this guide outlines the standardized experimental protocols and data presentation methods necessary to conduct such a comparison, enabling researchers to generate valuable data for drug discovery and development. While some studies have explored the antioxidant potential of pyrazole derivatives, a direct quantitative comparison for this specific compound is lacking.
Introduction to Antioxidant Capacity Assessment
Antioxidant capacity is a measure of a substance's ability to inhibit oxidative processes, such as the damage caused by free radicals to cells and tissues. In drug development, identifying and characterizing novel antioxidant compounds is crucial for developing therapies for a range of diseases associated with oxidative stress, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders. Ascorbic acid is a natural antioxidant and is often used as a benchmark in antioxidant capacity assays.
This guide focuses on three widely accepted in vitro assays for determining antioxidant capacity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Quantitative Data Presentation
To ensure a clear and objective comparison, all quantitative data from the antioxidant assays should be presented in a structured tabular format. The primary metric for comparison is the IC50 value , which represents the concentration of the compound required to scavenge 50% of the free radicals or to achieve 50% of the maximum antioxidant effect. A lower IC50 value indicates a higher antioxidant capacity.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (IC50, µg/mL) | FRAP Assay (Ascorbic Acid Equivalents, µmol/g) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ascorbic Acid (Standard) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following are detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of standard: Prepare a stock solution of ascorbic acid in methanol and create a similar series of dilutions as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% scavenging is achieved.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound
-
Ascorbic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test samples and standard: Prepare serial dilutions of the pyrazole compound and ascorbic acid in methanol as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS radical solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
Where A_control is the absorbance of the ABTS solution without the sample and A_sample is the absorbance with the sample.
-
IC50 Determination: Determine the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a sample to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ascorbic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of test samples and standard: Prepare serial dilutions of the pyrazole compound and ascorbic acid in methanol.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the ascorbic acid dilutions. The antioxidant capacity of the test sample is expressed as ascorbic acid equivalents (AAE) by comparing its absorbance to the standard curve.
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) from Combi-Blocks for this compound indicates no known hazards under the Globally Harmonized System (GHS), it is a prudent and standard laboratory practice to treat all research chemicals as potentially hazardous.[1] Corroborating this cautious approach, information from Matrix Scientific identifies the compound as an irritant.[2] Furthermore, safety data for structurally analogous pyrazole compounds consistently highlight risks of skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some related compounds are also noted to be harmful to aquatic life, underscoring the importance of preventing environmental release.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate care. Always operate in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.
Quantitative Data Summary
For a quick reference, the table below summarizes the key identifiers and known hazard information for this compound and a structurally similar compound.
| Property | This compound | 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 588687-35-8[1] | 588674-26-4[3] |
| Molecular Formula | C₁₇H₁₄N₂O[2] | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 262.31 g/mol [2] | 292.33 g/mol |
| Known Hazards | Irritant[2] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] |
| Signal Word | Not specified | Warning[3] |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and approved chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 2: Containerization and Labeling
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations. The date when waste accumulation began should also be included.
Step 3: Storage
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
This storage area should be away from incompatible materials to prevent accidental reactions.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity. Never attempt to dispose of this chemical down the drain or in the regular trash.[3]
Experimental Protocols
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps from handling to final disposal.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Essential Safety and Handling Guide for 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] A structurally similar compound, 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are recommended for splash protection.[3][4] For prolonged contact, consider thicker gloves or alternatives like butyl rubber, which offers good resistance to aldehydes.[2][5][6] Always inspect gloves for integrity before use and change them immediately if contamination occurs. |
| Eye Protection | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and dust.[7][8] |
| Skin and Body Protection | Laboratory coat | A knee-length laboratory coat, preferably with long sleeves, should be worn to protect the skin.[7][8] |
| Respiratory Protection | Use in a ventilated area | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8][9] |
Safe Handling and Operational Plan
Engineering Controls:
-
Always work with this compound in a properly functioning chemical fume hood.[7][8][9]
-
Ensure that an eyewash station and safety shower are readily accessible within a 10-second travel distance.[10]
Work Practices:
-
Avoid the formation of dust and aerosols.[11]
-
Design procedures to minimize the quantity of the chemical used.[7]
-
Wash hands thoroughly with soap and water after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[6]
Experimental Protocol: A General Guideline for Handling
The following is a general procedure for handling this compound in a laboratory setting. This should be adapted to your specific experimental needs.
-
Preparation:
-
Before starting, ensure all necessary PPE is worn correctly.
-
Confirm the chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the reaction is heated, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction:
-
Quench the reaction carefully, if necessary, following established laboratory procedures.
-
Clean all contaminated glassware and equipment thoroughly.
-
Storage and Disposal Plan
Storage:
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[2][5][11]
-
Store below eye level to minimize the risk of spills to the face.[7][8]
-
Segregate from incompatible materials. Check the Safety Data Sheet (SDS) for specific incompatibilities.[7][8]
-
The storage area should be clearly marked with a hazard warning sign.[7]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[7][12] Do not dispose of it down the drain or in the regular trash.[12]
-
Collect waste in a clearly labeled, sealed, and compatible container.[7][12]
-
The first rinse of any contaminated glassware should be collected as hazardous waste.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
| Spill | For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for disposal.[8][13] For major spills, evacuate the area and contact your institution's emergency response team.[13] |
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of the specified chemical.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
